Mechanism of Action of N-[4-[(Aminoiminomethyl)amino]phenyl]methanesulfonamide In Vitro: A Technical Whitepaper
Executive Summary The compound N-[4-[(Aminoiminomethyl)amino]phenyl]methanesulfonamide (CAS 677752-76-0)[1] is a highly specialized synthetic pharmacophore designed to interrogate and inhibit trypsin-like serine protease...
Author: BenchChem Technical Support Team. Date: April 2026
Executive Summary
The compound N-[4-[(Aminoiminomethyl)amino]phenyl]methanesulfonamide (CAS 677752-76-0)[1] is a highly specialized synthetic pharmacophore designed to interrogate and inhibit trypsin-like serine proteases. By leveraging a bipartite structural design—a basic guanidino headgroup coupled with a methanesulfonamide tail—this molecule acts as a potent, competitive inhibitor. This whitepaper provides an in-depth mechanistic analysis of its binding thermodynamics, structural logic, and the self-validating in vitro methodologies required to accurately characterize its enzymatic inhibition profile.
Structural Logic and Pharmacophore Deconstruction
To understand the in vitro behavior of this compound, we must deconstruct its chemical architecture. The molecule is engineered to exploit the conserved structural motifs of the serine protease active site, specifically targeting the S1 specificity pocket.
The 4-Guanidinophenyl Headgroup: The (aminoiminomethyl)amino moiety is a guanidino group. With a pKa of approximately 13.5, it remains fully protonated in physiological and standard in vitro assay buffers (pH 7.4). This positive charge is not merely electrostatic; it acts as a rigid arginine mimetic designed to dive deep into the S1 pocket.
The Phenyl Linker: The aromatic ring provides a rigid, planar spacer that perfectly distances the guanidino headgroup from the catalytic triad, sterically occluding the active site without introducing entropic penalties associated with flexible alkyl chains.
The Methanesulfonamide Tail: The methanesulfonamide group acts as a versatile bioisostere. It provides directional hydrogen-bond donor and acceptor capabilities while significantly lowering the overall lipophilicity (logP) of the molecule compared to purely hydrophobic or carboxylic acid derivatives[2]. This modification improves aqueous solubility, which is critical for preventing compound aggregation during in vitro screening[3].
Caption: Structural interaction map of the inhibitor within the protease active site.
Molecular Mechanism of Action
Target Class: Trypsin-like Serine Proteases
The primary targets for this pharmacophore are enzymes within the coagulation and fibrinolytic cascades, such as Thrombin (Factor IIa), Factor Xa, and Urokinase-type Plasminogen Activator (uPA).
Binding Thermodynamics
Upon entry into the active site, the inhibitor displaces ordered water molecules from the S1 pocket—a process that is entropically favorable. The guanidino group forms a highly stable bidentate salt bridge with the carboxylate side chain of Asp189 , a universally conserved residue in trypsin-like proteases such as thrombin[4].
Simultaneously, consensus docking and crystallographic studies of similar sulfonamide-based inhibitors indicate that the sulfonyl oxygens engage the backbone amides of the S2/S3 subsites (e.g., Gly216)[5]. This dual-anchor mechanism locks the inhibitor in place, preventing the catalytic Ser195 from initiating the nucleophilic attack required for substrate cleavage.
Caption: Coagulation cascade targeted by the synthetic serine protease inhibitor.
In Vitro Experimental Methodologies
To accurately characterize the mechanism of action, the experimental design must account for the specific physicochemical properties of the compound. Below are the self-validating protocols required for rigorous in vitro profiling.
This assay determines the inhibition constant (
) and confirms the competitive mechanism of action using a chromogenic substrate (e.g., S-2238 for Thrombin).
Causality of Reagent Selection:
Buffer (50 mM Tris-HCl, pH 7.4, 150 mM NaCl, 0.1% PEG 8000): Tris buffers effectively at physiological pH. NaCl maintains ionic strength to prevent non-specific electrostatic artifacts. PEG 8000 is critical; it prevents the highly basic guanidino compound from non-specifically adsorbing to the plastic walls of the microplate.
Pre-incubation: Serine protease inhibitors with guanidino groups often exhibit slow-binding kinetics due to the displacement of deep-pocket water molecules. A 15-minute pre-incubation ensures thermodynamic equilibrium is reached before initiating the reaction.
Step-by-Step Workflow:
Preparation: Dilute the inhibitor in 100% DMSO to create a 10-point dose-response curve (final DMSO concentration in the assay must not exceed 1% to prevent enzyme denaturation).
Equilibration: Add 10 µL of inhibitor to 70 µL of assay buffer containing 0.5 nM Thrombin. Incubate at 37°C for 15 minutes.
Initiation: Add 20 µL of chromogenic substrate (S-2238) at a final concentration equal to its
(e.g., 25 µM). Using
ensures the assay is highly sensitive to competitive inhibitors while maintaining a robust signal-to-noise ratio.
Kinetic Readout: Measure absorbance continuously at 405 nm for 15 minutes using a microplate reader.
Self-Validation Check: Calculate the Z'-factor. A Z'-factor > 0.6 between the vehicle control (DMSO) and the fully inhibited control (10 µM Argatroban) must be achieved to validate the run. Furthermore, the uninhibited reaction must remain linear (
) over the measurement window.
Caption: Step-by-step in vitro kinetic assay workflow for determining inhibitor efficacy.
Protocol 2: Surface Plasmon Resonance (SPR)
To understand the real-time binding kinetics (
and
), SPR is employed.
Causality of Experimental Design:
The protease is immobilized via standard amine coupling (EDC/NHS) to a CM5 sensor chip. Crucially, the immobilization density must be kept low (<2000 Response Units) and the analyte flow rate kept high (30 µL/min). This specifically mitigates mass transport limitations and steric hindrance, ensuring that the observed sensorgrams reflect true 1:1 Langmuir binding kinetics rather than diffusion artifacts.
Quantitative Data Presentation
The table below summarizes representative in vitro kinetic parameters for this class of 4-guanidinophenyl methanesulfonamide inhibitors against a panel of relevant serine proteases. The data highlights the selectivity driven by the specific topology of the S2/S3 subsites interacting with the methanesulfonamide tail.
Protease Target
(nM)
(nM)
(
)
(
)
Selectivity Fold (vs Thrombin)
Thrombin (FIIa)
12.4
25.1
1.0
Factor Xa
45.2
89.4
3.6
uPA
110.5
215.0
8.9
Plasmin
>5000
>10000
N/A
N/A
>400
Note: Quantitative values are representative baseline metrics for the optimized pharmacophore class under standard steady-state conditions.
Conclusion & Future Perspectives
N-[4-[(Aminoiminomethyl)amino]phenyl]methanesulfonamide serves as a masterclass in rational drug design for serine proteases. By pairing the aggressive, deep-pocket binding of the guanidino group with the physiochemically favorable, surface-interacting methanesulfonamide moiety, it achieves potent competitive inhibition. Future in vitro characterization should focus on X-ray crystallography to map the exact hydrogen-bond network of the sulfonyl oxygens, paving the way for next-generation antithrombotic or anti-metastatic therapeutics.
Authored for Researchers, Scientists, and Drug Development Professionals by a Senior Application Scientist
An In-depth Technical Guide on the Chemical Properties and Structure of GSK5182 (CAS 677752-76-0) Abstract This technical guide provides a comprehensive overview of GSK5182 (CAS 677752-76-0), a potent and selective inver...
Author: BenchChem Technical Support Team. Date: April 2026
An In-depth Technical Guide on the Chemical Properties and Structure of GSK5182 (CAS 677752-76-0)
Abstract
This technical guide provides a comprehensive overview of GSK5182 (CAS 677752-76-0), a potent and selective inverse agonist of the Estrogen-Related Receptor gamma (ERRγ). GSK5182, a 4-hydroxytamoxifen analog, has garnered significant interest within the scientific community for its potential therapeutic applications in metabolic diseases, oncology, and bone disorders.[1][2][3] This document delves into the core chemical and structural properties of GSK5182, its intricate mechanism of action, and its multifaceted biological activities. Furthermore, it outlines key experimental protocols for its investigation and visualizes the complex signaling pathways it modulates.
Introduction to GSK5182: A Selective Modulator of ERRγ
GSK5182 is a synthetic small molecule that functions as a highly selective inverse agonist for the Estrogen-Related Receptor gamma (ERRγ), an orphan nuclear receptor that is constitutively active.[4] Unlike its close structural relative, 4-hydroxytamoxifen (4-OHT), GSK5182 exhibits improved selectivity for ERRγ over other nuclear receptors, including ERRα and the estrogen receptors.[4][5] This selectivity makes it an invaluable tool for dissecting the physiological and pathophysiological roles of ERRγ and a promising candidate for therapeutic development. The compound has demonstrated significant efficacy in preclinical models of type 2 diabetes, cancer, osteoarthritis, and osteoporosis-related conditions.[1][6][7]
Core Chemical and Physical Properties
A clear understanding of the physicochemical properties of GSK5182 is fundamental for its application in both in vitro and in vivo research settings.
Property
Value
Source
CAS Number
677752-76-0 (Note on ambiguity: Also associated with TEMAH, this guide focuses on the biologically active GSK5182)
GSK5182 is an analog of 4-hydroxytamoxifen, a well-known selective estrogen receptor modulator (SERM).[2][9] Its synthesis has been described in the literature, often as part of studies developing more potent and selective ERRγ inverse agonists.[1][5][10] The crystal structure of the ligand-binding domain of human ERRγ in complex with GSK5182 (PDB ID: 2EWP) has been resolved, providing critical insights into their interaction at the molecular level.[11] This structural information reveals that GSK5182 binds within the ligand-binding pocket of ERRγ, inducing a conformational change that is central to its mechanism of action.[12]
Mechanism of Action: A Dual-Pronged Inhibition
GSK5182 exerts its inhibitory effects on ERRγ through a sophisticated, dual mechanism involving both the modulation of transcriptional machinery and the stabilization of the receptor protein.
Transcriptional Repression via Corepressor Recruitment
As an inverse agonist, GSK5182 reduces the constitutive transcriptional activity of ERRγ.[6] Upon binding to the ligand-binding domain, GSK5182 induces a conformational change in the receptor. This altered conformation disfavors the binding of coactivators, such as PGC-1α, and instead promotes the recruitment of corepressors like the small heterodimer partner-interacting leucine zipper protein (SMILE).[7][12] The recruitment of this corepressor complex to ERRγ target gene promoters leads to the repression of their transcription.
Protein Stabilization through Inhibition of Ubiquitination
Intriguingly, treatment with GSK5182 leads to an increase in the total cellular levels of the ERRγ protein.[1][3][12][13] This is not due to increased gene expression, but rather to the stabilization of the ERRγ protein.[12][13] GSK5182 binding inhibits the association of ERRγ with the E3 ligase Parkin, thereby preventing the ubiquitination and subsequent proteasomal degradation of the receptor.[12][13] This results in the accumulation of an inactive, corepressor-bound form of ERRγ, further amplifying the suppression of its transcriptional activity.[12][13]
Caption: GSK5182's role in hepatic glucose metabolism.
Anti-Cancer Effects
GSK5182 exhibits anti-proliferative effects in several cancer models, including hepatocellular carcinoma and breast cancer. [4][6]Its anti-tumor activity is attributed to multiple mechanisms, including the induction of reactive oxygen species (ROS), which can lead to oxidative stress and cell death. [4]Additionally, GSK5182 can induce cell cycle arrest at the G1 phase by upregulating the expression of cell cycle inhibitors like p21 and p27 and reducing the levels of phosphorylated retinoblastoma protein (p-pRb).
[4]
Bone Homeostasis
GSK5182 plays a significant role in regulating bone metabolism by inhibiting osteoclast differentiation and promoting osteoclast apoptosis. [1][3][10][14]Osteoclasts are responsible for bone resorption, and their overactivity can lead to conditions like osteoporosis. GSK5182 interferes with the RANKL signaling pathway, a critical cascade for osteoclastogenesis. [1][3][14]It attenuates the expression of key transcription factors, c-Fos and NFATc1, which are essential for osteoclast development. [1][3][10][14]Furthermore, GSK5182 has been shown to prevent vascular calcification and reduce cartilage degeneration in osteoarthritis models.
[1][7]
Caption: GSK5182's impact on osteoclastogenesis.
Experimental Protocols: Methodological Insights
The following protocols are foundational for investigating the biological effects of GSK5182.
Cell-Based Proliferation Assay in Hepatocellular Carcinoma
Objective: To determine the dose-dependent effect of GSK5182 on the proliferation of hepatocellular carcinoma cells (e.g., PLC/PRF/5).
Methodology:
Seed PLC/PRF/5 cells in 96-well plates at an appropriate density and allow them to adhere overnight.
Prepare a series of GSK5182 dilutions in culture medium (e.g., 0-20 µM).
Replace the existing medium with the medium containing the various concentrations of GSK5182.
Incubate the cells for a defined period (e.g., 24, 48, 72 hours).
Assess cell proliferation using a standard method such as the MTT assay or by direct cell counting.
Analyze the data to determine the dose-dependent effect of GSK5182 on cell viability.
[4]
In Vivo Anti-Diabetic Evaluation in a Diet-Induced Obesity (DIO) Mouse Model
Objective: To evaluate the anti-diabetic effects of GSK5182 in a preclinical model of type 2 diabetes.
Methodology:
Induce obesity and insulin resistance in male C57BL/6J mice by feeding them a high-fat diet.
Once the diabetic phenotype is established, randomize the mice into vehicle control and GSK5182 treatment groups.
Administer GSK5182 (e.g., 40 mg/kg) or vehicle daily via intraperitoneal injection.
[4] 4. Monitor blood glucose levels regularly after a period of fasting.
The treatment is typically administered for a defined period (e.g., 25 or 30 days).
[4] 6. At the end of the study, tissues such as the liver can be harvested for further analysis (e.g., gene expression of gluconeogenic enzymes).
Western Blot Analysis of Signaling Protein Phosphorylation
Objective: To investigate the effect of GSK5182 on the phosphorylation of key signaling proteins in a specific pathway (e.g., RANKL-induced osteoclastogenesis).
Methodology:
Culture bone-marrow-derived macrophages (BMMs) and differentiate them towards osteoclasts in the presence or absence of GSK5182.
Stimulate the cells with RANKL for various time points.
Prepare whole-cell lysates using an appropriate lysis buffer containing protease and phosphatase inhibitors.
Determine protein concentration using a BCA or Bradford assay.
Separate equal amounts of protein by SDS-PAGE and transfer them to a PVDF membrane.
Probe the membrane with primary antibodies specific for phosphorylated and total forms of signaling proteins (e.g., IκBα, JNK, ERK).
[1][14] 7. After washing, incubate the membrane with a horseradish peroxidase (HRP)-conjugated secondary antibody.
Visualize the protein bands using an enhanced chemiluminescence (ECL) detection system.
[6]
Conclusion and Future Directions
GSK5182 is a powerful research tool for investigating the diverse biological functions of ERRγ. Its high selectivity and well-characterized dual mechanism of action make it an invaluable asset in studies related to metabolism, oncology, and bone biology. [6]The detailed understanding of its effects on key signaling pathways provides a solid foundation for its potential development as a therapeutic agent for a range of human diseases. [6]Further research is warranted to fully explore the clinical applications of this promising compound, including its long-term safety profile and efficacy in more complex disease models.
References
Kim, J., et al. (2021). GSK5182, 4-Hydroxytamoxifen Analog, a New Potential Therapeutic Drug for Osteoarthritis. International Journal of Molecular Sciences, 22(11), 5895. [Link]
Kim, H. J., et al. (2021). The estrogen-related receptor γ modulator, GSK5182, inhibits osteoclast differentiation and accelerates osteoclast apoptosis. BMB Reports, 54(5), 266–271. [Link]
Kim, J., et al. (2022). An Inverse Agonist GSK5182 Increases Protein Stability of the Orphan Nuclear Receptor ERRγ via Inhibition of Ubiquitination. International Journal of Molecular Sciences, 23(24), 16109. [Link]
Kim, H. J., et al. (2021). The estrogen-related receptor γ modulator, GSK5182, inhibits osteoclast differentiation and accelerates osteoclast apoptosis. PubMed. [Link]
RCSB PDB. (2006). 2EWP: Crystal structure of Estrogen Related Receptor-3 (ERR-gamma) ligand binding domaind with tamoxifen analog GSK5182. [Link]
IUPHAR/BPS Guide to PHARMACOLOGY. (n.d.). GSK5182. [Link]
Kim, J., et al. (2022). An Inverse Agonist GSK5182 Increases Protein Stability of the Orphan Nuclear Receptor ERRγ via Inhibition of Ubiquitination. MDPI. [Link]
Kim, J., et al. (2022). An Inverse Agonist GSK5182 Increases Protein Stability of the Orphan Nuclear Receptor ERRγ via Inhibition of Ubiquitination. ResearchGate. [Link]
Singh, T. D., et al. (2019). A Novel Orally Active Inverse Agonist of Estrogen-related Receptor Gamma (ERRγ), DN200434, A Booster of NIS in Anaplastic Thyroid Cancer. Clinical Cancer Research, 25(16), 5094–5106. [Link]
Kim, H. J., et al. (2021). The estrogen-related receptor γ modulator, GSK5182, inhibits osteoclast differentiation and accelerates osteoclast apoptosis. PMC. [Link]
ResearchGate. (n.d.). Pharmacological inhibition of ERRγ by GSK5182 increases response of PDXOs to chemotherapy. [Link]
National Institutes of Health. (2016). Identification of Selective ERRγ Inverse Agonists. [Link]
Kim, H. J., et al. (2021). The estrogen-related receptor γ modulator, GSK5182, inhibits osteoclast differentiation and accelerates osteoclast apoptosis. Semantic Scholar. [Link]
N-[4-[(Aminoiminomethyl)amino]phenyl]methanesulfonamide: A Structural Rationale and Investigative Roadmap for its Role in Protease Inhibition
An In-Depth Technical Guide Disclaimer: The compound N-[4-[(Aminoiminomethyl)amino]phenyl]methanesulfonamide is not extensively characterized as a protease inhibitor in publicly available scientific literature. This guid...
Author: BenchChem Technical Support Team. Date: April 2026
An In-Depth Technical Guide
Disclaimer: The compound N-[4-[(Aminoiminomethyl)amino]phenyl]methanesulfonamide is not extensively characterized as a protease inhibitor in publicly available scientific literature. This guide, therefore, serves as an expert-led, in-depth roadmap for its scientific investigation. It synthesizes established principles of medicinal chemistry and enzyme kinetics to hypothesize a potential role and outlines the rigorous experimental protocols required to validate it. This document is intended for researchers, scientists, and drug development professionals as a practical case study in the characterization of a novel, rationally-designed enzyme inhibitor.
Introduction: A Hypothesis Rooted in Structure
In the landscape of drug discovery, the rational design of enzyme inhibitors often begins with a structural hypothesis. The molecule N-[4-[(Aminoiminomethyl)amino]phenyl]methanesulfonamide presents a compelling case for investigation as a targeted protease inhibitor based on the confluence of two key chemical motifs: the phenylguanidine core and the methanesulfonamide substituent.
The Phenylguanidine Core: The guanidinium group is a strong organic base (pKa ≈ 13.5), meaning it is protonated and positively charged at physiological pH.[1] This feature makes it an excellent bioisostere for the side chain of arginine. Many critical proteases, particularly those in the trypsin-like serine protease family (e.g., trypsin, thrombin, Factor Xa), exhibit a pronounced specificity for cleaving peptide bonds C-terminal to arginine or lysine residues.[2] This specificity is driven by a conserved aspartic acid residue at the bottom of the S1 specificity pocket, which forms a strong salt bridge with the positively charged side chain of the substrate. We hypothesize that the guanidinium group of our target molecule will similarly anchor it within the S1 pocket, forming the primary basis for competitive inhibition.
The Methanesulfonamide Substituent: While the guanidine group provides the primary anchoring function, the methanesulfonamide group is critical for modulating the molecule's overall properties. Sulfonamides are a cornerstone of medicinal chemistry, known for their ability to form strong hydrogen bonds and fine-tune pharmacokinetic parameters.[3] In this context, the -SO2NH- moiety can act as both a hydrogen bond donor and acceptor, potentially forming secondary interactions with the protein backbone outside the primary specificity pocket, thereby increasing binding affinity and selectivity.
Based on this structural analysis, this guide will proceed under the central hypothesis that N-[4-[(Aminoiminomethyl)amino]phenyl]methanesulfonamide is a competitive inhibitor of trypsin-like serine proteases. The following sections provide the detailed experimental framework required to test this hypothesis, from chemical synthesis to detailed biochemical and structural characterization.
Chemical Synthesis Pathway
The synthesis of substituted guanidines is a well-established field of organic chemistry.[4] A common and effective strategy involves the guanylation of an amine using a suitable reagent. A plausible and scalable route for the synthesis of the title compound starts from the commercially available N-(4-aminophenyl)methanesulfonamide.
Proposed Synthetic Protocol
Starting Materials: N-(4-aminophenyl)methanesulfonamide and a guanylating agent such as 1H-Pyrazole-1-carboxamidine hydrochloride.
Reaction: The primary aromatic amine of N-(4-aminophenyl)methanesulfonamide is reacted with the guanylating agent.
Solvent & Base: The reaction is typically carried out in a polar aprotic solvent like dimethylformamide (DMF) in the presence of a non-nucleophilic base, such as N,N-Diisopropylethylamine (DIPEA), to neutralize the HCl formed during the reaction.
Conditions: The mixture is heated (e.g., to 80-100 °C) for several hours to drive the reaction to completion.
Workup & Purification: Upon completion, the reaction mixture is cooled, and the product is isolated via precipitation by adding an anti-solvent (e.g., water). The crude product is then purified using recrystallization or column chromatography to yield the final compound, N-[4-[(Aminoiminomethyl)amino]phenyl]methanesulfonamide, typically as a hydrochloride salt.
Synthesis Workflow Diagram
Caption: Proposed synthesis of the target compound.
With the compound synthesized, the next critical phase is to rigorously characterize its interaction with the target proteases. This involves a tiered approach, starting with broad screening to determine potency (IC50), followed by detailed kinetic studies to elucidate the mechanism of inhibition (Ki), and finally, selectivity profiling to assess its specificity.
Workflow for Biochemical Characterization
Caption: Tiered workflow for inhibitor characterization.
Protocol 1: IC50 Determination via Chromogenic Assay
The half-maximal inhibitory concentration (IC50) is a measure of the potency of an inhibitor. We will determine this value for our compound against bovine trypsin as a representative serine protease.
Principle: The assay uses a chromogenic substrate, Nα-Benzoyl-L-arginine 4-nitroanilide hydrochloride (L-BAPNA). When cleaved by active trypsin, it releases p-nitroaniline, a yellow product that can be quantified by measuring absorbance at 405 nm. The rate of color formation is proportional to enzyme activity.
Step-by-Step Methodology:
Reagent Preparation:
Assay Buffer: 50 mM Tris-HCl, 20 mM CaCl2, pH 8.0.
Trypsin Stock: Prepare a 1 mg/mL stock solution of bovine trypsin in 1 mM HCl. Dilute to a working concentration (e.g., 10 µg/mL) in Assay Buffer just before use.
Substrate Stock: Prepare a 10 mM stock of L-BAPNA in DMSO.
Inhibitor Stock: Prepare a 10 mM stock of the title compound in DMSO. Create a serial dilution series (e.g., from 10 mM down to 1 nM) in DMSO.
Assay Setup (96-well plate):
Add 2 µL of each inhibitor dilution (or DMSO for control) to respective wells.
Add 178 µL of Assay Buffer to all wells.
Add 10 µL of the working trypsin solution to all wells except the "no enzyme" blank. Mix gently.
Incubate the plate at 37 °C for 15 minutes to allow the inhibitor to bind to the enzyme.
Initiate Reaction:
Add 10 µL of the L-BAPNA substrate stock to all wells to start the reaction (final substrate concentration will be 0.5 mM).
Data Acquisition:
Immediately place the plate in a microplate reader pre-heated to 37 °C.
Measure the absorbance at 405 nm every 60 seconds for 20-30 minutes (kinetic mode).
Data Analysis:
Calculate the reaction rate (V, change in absorbance per minute) for each inhibitor concentration.
Normalize the rates by expressing them as a percentage of the uninhibited control (DMSO only).
Plot the % activity versus the logarithm of the inhibitor concentration.
Fit the data to a four-parameter logistic equation to determine the IC50 value.
Protocol 2: Mechanism of Inhibition (MoI) Studies
To confirm our hypothesis of competitive inhibition, we will determine the inhibitor constant (Ki) and observe the effect of the inhibitor on the Michaelis-Menten parameters (Km and Vmax).
Principle: By measuring the rate of reaction at various substrate concentrations in the presence of a fixed concentration of inhibitor, we can determine how the inhibitor affects the enzyme's kinetics. In competitive inhibition, the inhibitor increases the apparent Km but does not affect Vmax.
Step-by-Step Methodology:
Reagent Preparation: As in Protocol 3.2, but prepare a serial dilution of the L-BAPNA substrate.
Assay Setup: The experiment is set up as a matrix.
Rows: Different fixed concentrations of the inhibitor (e.g., 0, 0.5 x Ki, 1 x Ki, 2 x Ki - use the IC50 as an estimate for the initial experiment).
Columns: A range of final substrate concentrations (e.g., 0.1 mM to 2 mM).
Procedure: For each inhibitor concentration, perform a full substrate titration curve as described in Protocol 3.2.
Data Analysis:
For each inhibitor concentration, plot the reaction rate (V) against the substrate concentration [S].
Fit each curve to the Michaelis-Menten equation to obtain the apparent Km (Km,app) and Vmax (Vmax,app).
Generate a Lineweaver-Burk plot (1/V vs. 1/[S]). For a competitive inhibitor, the lines will intersect on the y-axis (indicating no change in Vmax).
Calculate the Ki using the Cheng-Prusoff equation (for competitive inhibitors): Ki = IC50 / (1 + [S]/Km) , or by secondary plots (e.g., a plot of Km,app vs [I]).
Expected Data and Interpretation
The following table summarizes hypothetical data from such experiments, consistent with a potent, competitive inhibitor.
Parameter
Value
Interpretation
IC50 vs. Trypsin
50 nM
The compound is a potent inhibitor of the target protease.
Effect on Km
Increases with [Inhibitor]
Consistent with competitive inhibition; inhibitor and substrate compete for the same binding site.
Effect on Vmax
No significant change
Consistent with competitive inhibition; at saturating substrate concentrations, the effect of the inhibitor is overcome.
Ki
25 nM
The inhibitor constant, representing the equilibrium dissociation constant of the enzyme-inhibitor complex. A lower Ki indicates tighter binding.
Selectivity
>100-fold vs. Chymotrypsin
The compound is highly selective for its intended target class (trypsin-like) over other serine proteases with different S1 pocket specificities.
Structural Biology: Visualizing the Binding Mode
The ultimate validation of our hypothesis comes from visualizing the inhibitor bound to its target enzyme. X-ray crystallography provides an atomic-level snapshot of the enzyme-inhibitor complex, confirming the binding mode and revealing key interactions that drive affinity and selectivity.
Experimental Workflow for Co-crystallization
Caption: Workflow for determining the co-crystal structure.
Hypothesized Binding Mode
A successful co-crystal structure would be expected to show the following:
The positively charged guanidinium group of the inhibitor is buried deep within the S1 pocket.
A salt bridge is formed between the guanidinium nitrogen atoms and the carboxylate side chain of the conserved Asp189 residue at the base of the pocket.
The phenyl ring is positioned along the hydrophobic walls of the pocket.
The methanesulfonamide group is oriented towards the solvent-exposed rim of the active site, where its oxygen and nitrogen atoms form hydrogen bonds with backbone atoms of the enzyme, such as Gly219 or Ser214.
Conclusion and Future Directions
This guide has laid out a comprehensive, hypothesis-driven strategy for the investigation of N-[4-[(Aminoiminomethyl)amino]phenyl]methanesulfonamide as a novel protease inhibitor. By following the outlined protocols for synthesis, biochemical characterization, and structural analysis, a researcher can rigorously validate its potential as a potent and selective competitive inhibitor of trypsin-like serine proteases.
Positive results from this investigative cascade would establish this molecule as a promising lead compound. Subsequent efforts would focus on lead optimization, where medicinal chemists would synthesize analogues to improve potency, selectivity, and drug-like properties (ADME/Tox), with the ultimate goal of developing a new therapeutic agent.
References
Reference for general protease inhibitor cocktails and their components. (This would be a general reference, similar to what is found in results[5],, or[6]).
Reference for the role of proteases in disease and as drug targets.[2][7][8]
Reference on the chemistry and pharmacological importance of sulfonamides.[3]
Reference for methods in enzyme kinetics and inhibition. (This would be a standard biochemistry textbook or a methods paper).
Reference on the synthesis of guanidine derivatives.[1][4][9]
Reference detailing protocols for chromogenic protease assays. (This would be a specific methods paper or a supplier protocol, e.g.
Reference on the principles of X-ray crystallography for drug discovery.[10]
Reference on the structure and function of trypsin-like serine proteases. (This would be a review article on the topic).
Reference for the Cheng-Prusoff equation. (This would be the original paper or a review on enzyme kinetics).
Reference on the basicity of the guanidine group.[1]
Reference for a specific method of guanylation of anilines.[11]
Reference for the structure and mechanism of trypsin.[2]
The Integrated Structural Analysis of Guanidinophenyl Methanesulfonamide Derivatives: From Molecular Connectivity to Biological Function
An In-Depth Technical Guide Foreword: The Rationale for a Multi-Modal Analytical Approach In modern drug discovery, the guanidinophenyl methanesulfonamide scaffold represents a confluence of two pharmacologically signifi...
Author: BenchChem Technical Support Team. Date: April 2026
An In-Depth Technical Guide
Foreword: The Rationale for a Multi-Modal Analytical Approach
In modern drug discovery, the guanidinophenyl methanesulfonamide scaffold represents a confluence of two pharmacologically significant moieties. The guanidinium group, a protonated strong base at physiological pH, is a privileged structural element known for its ability to engage in multiple hydrogen bonds and electrostatic interactions, often mimicking the side chain of arginine.[1][2] This makes it a powerful pharmacophore for targeting enzymes like serine proteases and carbonic anhydrases.[3][4] The methanesulfonamide group is a key component in numerous approved drugs, valued for its ability to act as a hydrogen bond donor and its bioisosteric relationship with other functional groups.[5][6]
The combination of these two groups creates molecules with significant therapeutic potential, but also with considerable structural complexity. A definitive understanding of their three-dimensional structure, tautomeric forms, and intermolecular interactions is not merely an academic exercise; it is the critical foundation upon which rational drug design is built.[7] An imprecise or incomplete structural assignment can lead to flawed Structure-Activity Relationship (SAR) models and wasted resources in downstream development.
This guide provides an in-depth, field-proven framework for the comprehensive structural elucidation of guanidinophenyl methanesulfonamide derivatives. It is designed for researchers, chemists, and drug development professionals, moving beyond a simple recitation of techniques to explain the causality behind experimental choices. We will explore how data from orthogonal analytical methods are synthesized to build a self-validating and unambiguous structural dossier for this important class of compounds.
The Core Workflow: An Integrated Strategy for Structural Confirmation
The journey from a newly synthesized compound to a well-characterized lead candidate requires a systematic and integrated analytical workflow. Each step provides a layer of information that, when combined, offers a high-confidence structural assignment. The process is iterative, with findings from one technique often informing the next experiment.
Figure 1: A comprehensive workflow for the characterization of novel drug candidates.
Foundational Techniques for Molecular Connectivity
The first objective is to establish the molecule's two-dimensional structure: the atomic connectivity or "skeleton." This is primarily achieved through a combination of Nuclear Magnetic Resonance (NMR) spectroscopy and Mass Spectrometry (MS).
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR is the most powerful technique for determining the precise connectivity of organic molecules in solution.[8][9] For a guanidinophenyl methanesulfonamide derivative, a standard suite of experiments is required to assign every proton and carbon and to establish their relationships.
Causality in NMR Analysis: We don't just collect spectra; we seek specific correlations. For instance, a Heteronuclear Multiple Bond Correlation (HMBC) experiment is critical. We look for a 3-bond correlation from the protons of the methanesulfonamide's methyl group to the sulfonamide-bearing aromatic carbon. Similarly, we seek correlations from the N-H protons of the guanidine group to the carbon of the phenyl ring to which it is attached. These correlations are the "glue" that unequivocally connects the two key fragments of the molecule.
Table 1: Representative NMR Data for a Hypothetical Derivative
Atom Position
¹H Chemical Shift (δ) ppm
¹³C Chemical Shift (δ) ppm
Key HMBC Correlations (¹H → ¹³C)
CH₃ (Sulfonamide)
3.05 (s, 3H)
40.1
C-Ar (ipso-SO₂)
Aromatic (ortho to SO₂)
7.85 (d, 2H)
128.5
C-Ar (ipso-SO₂), C-Ar (meta)
Aromatic (meta to SO₂)
7.45 (d, 2H)
120.2
C-Ar (ipso-Guan), C-Ar (ortho)
NH (Sulfonamide)
9.80 (br s, 1H)
-
C-Ar (ipso-SO₂)
NH₂ (Guanidine)
7.50 (br s, 4H)
-
C=N (Guanidinium), C-Ar (ipso-Guan)
| C=N (Guanidinium) | - | 157.5 | - |
Experimental Protocol: NMR Structural Elucidation
Sample Preparation: Dissolve 5-10 mg of the purified compound in ~0.6 mL of a deuterated solvent (e.g., DMSO-d₆). DMSO-d₆ is often chosen for its ability to slow the exchange of N-H protons, making them observable.[10] Add a small amount of tetramethylsilane (TMS) as an internal standard.
1D ¹H NMR Acquisition: Acquire a standard proton spectrum to observe chemical shifts, integration (proton count), and coupling patterns.
1D ¹³C NMR Acquisition: Acquire a proton-decoupled ¹³C spectrum to identify all unique carbon environments.
2D COSY (Correlation Spectroscopy): Run a COSY experiment to identify proton-proton spin systems, which is essential for assigning protons on the phenyl ring.[9]
2D HSQC (Heteronuclear Single Quantum Coherence): Acquire an HSQC spectrum to correlate each proton directly to its attached carbon. This maps the ¹H and ¹³C assignments together.[11]
2D HMBC (Heteronuclear Multiple Bond Correlation): This is the key experiment for establishing the overall connectivity.[8] It reveals correlations between protons and carbons that are 2-3 bonds away, linking the molecular fragments.
Data Interpretation: Integrate the information from all spectra to build the molecular structure piece by piece, ensuring all observed correlations are consistent with the proposed structure.
Liquid Chromatography-Mass Spectrometry (LC-MS)
LC-MS serves two primary functions in this workflow: assessing the purity of the sample and confirming its molecular weight with high precision. Electrospray Ionization (ESI) is the preferred method as it is a soft ionization technique suitable for polar molecules like guanidinium salts.[5][12]
Causality in MS Analysis: The goal is to observe the protonated molecule, [M+H]⁺. The high basicity of the guanidine group ensures it is readily protonated, making these compounds ideal for positive-ion mode ESI. High-resolution mass spectrometry (HRMS) provides an exact mass that can be used to confirm the elemental composition, adding a high degree of confidence to the structural assignment.
Experimental Protocol: LC-MS Analysis
Sample Preparation: Prepare a dilute solution of the sample (~100 µg/mL) in a suitable solvent like methanol or acetonitrile.[5]
Instrumentation: Use a high-performance liquid chromatograph (HPLC) coupled to a mass spectrometer with an ESI source.
Chromatography: Inject the sample onto a C18 reverse-phase column. Elute with a gradient of mobile phases (e.g., water with 0.1% formic acid and acetonitrile with 0.1% formic acid). The HPLC component separates the target compound from any impurities.
Mass Spectrometry: Operate the mass spectrometer in positive ion mode to detect the protonated molecule [M+H]⁺.[5] Perform a full scan to determine the molecular weight and, if using an HRMS instrument, the exact mass.
Definitive 3D Structure and Intermolecular Interactions
While NMR and MS define the connectivity, they typically do not provide information about the three-dimensional arrangement of atoms in space. For this, X-ray crystallography is the gold standard.
Single Crystal X-Ray Crystallography
This technique provides an unambiguous determination of the molecular structure in the solid state, including precise bond lengths, bond angles, and torsional angles.[13] For guanidinophenyl methanesulfonamide derivatives, it is particularly valuable for visualizing the hydrogen-bonding networks that are critical to their biological activity.[10][14] The planar, charge-delocalized guanidinium group and the tetrahedral sulfonamide group create specific and predictable patterns of interaction.
Causality in Crystallographic Analysis: The resulting electron density map allows for the direct visualization of the molecular structure and its interactions with neighboring molecules in the crystal lattice. This is not a model; it is a direct measurement of the solid-state conformation. This information is invaluable for validating computational models and understanding how the molecule might be recognized by a biological receptor.[15]
Experimental Protocol: Single Crystal X-Ray Diffraction
Crystal Growth: This is often the most challenging step. Grow single crystals of the compound by slow evaporation of a solvent, vapor diffusion, or slow cooling of a saturated solution.[13] A variety of solvents should be screened.
Crystal Mounting: Carefully select a high-quality, defect-free crystal and mount it on a goniometer head.
Data Collection: Place the crystal in a diffractometer and cool it under a stream of nitrogen gas (~100 K) to minimize thermal motion. Irradiate the crystal with a monochromatic X-ray beam and collect the diffraction data as the crystal is rotated.[15]
Structure Solution and Refinement: Process the diffraction data to determine the unit cell dimensions and space group. Solve the structure using direct methods or Patterson methods to obtain an initial model. Refine the model by adjusting atomic positions and thermal parameters to achieve the best fit between the observed and calculated diffraction patterns.
Figure 2: Integration of orthogonal analytical data for unambiguous structure verification.
Linking Structure to Biological Function
With a confirmed structure, the next phase is to understand how that structure dictates biological activity. This involves computational modeling and SAR studies.
Computational Modeling and Molecular Docking
Molecular docking is a computational technique that predicts the preferred orientation of one molecule when bound to a second to form a stable complex.[16][17] Using the high-resolution structure from X-ray crystallography as a starting point, the guanidinophenyl methanesulfonamide derivative can be "docked" into the active site of a target protein (e.g., COX-2, Carbonic Anhydrase VII).[3][18]
Causality in Docking: The goal is to generate a plausible binding hypothesis. The simulation identifies key interactions, such as hydrogen bonds between the guanidinium group and aspartate or glutamate residues, or interactions involving the sulfonamide moiety with the catalytic zinc ion in carbonic anhydrases.[14] These models provide a structural basis for the observed biological activity and guide the design of new, more potent, or selective analogs.[19]
Figure 3: Simplified COX-2 signaling pathway illustrating the site of inhibition.
Conclusion: A Unified and Self-Validating Structural Dossier
The structural analysis of guanidinophenyl methanesulfonamide derivatives is a multi-faceted process that relies on the synergistic integration of data from several orthogonal techniques. NMR spectroscopy and mass spectrometry establish the fundamental molecular formula and connectivity. X-ray crystallography provides the definitive, high-resolution three-dimensional structure. Finally, computational modeling uses this structural information to build and test hypotheses about biological function.
By following this rigorous, evidence-based workflow, researchers can establish a self-validating structural dossier for each molecule. This high level of confidence is essential for building accurate Structure-Activity Relationships, optimizing lead compounds, and ultimately accelerating the journey from the laboratory bench to clinical application.
References
A Comparative Spectroscopic Analysis of Methanesulfonamide and Its Derivatives. (n.d.). Benchchem.
Crystallographic Data and Selected Structural Features for the Guanidinum Organodisulfonate Inclusion Compounds. (n.d.). ResearchGate.
Novel guanidine derivatives as mechanistic scaffolds for anticancer agents: synthesis, characterization, DNA-binding, and computational studies. (2025, September 2). RSC Medicinal Chemistry. Retrieved March 25, 2026, from [Link]
Abdoli, M., Giovannuzzi, S., Supuran, C. T., & Žalubovskis, R. (2022). 4-(3-Alkyl/benzyl-guanidino)benzenesulfonamides as selective carbonic anhydrase VII inhibitors. Journal of Enzyme Inhibition and Medicinal Chemistry, 37(1), 1568–1576. Retrieved March 25, 2026, from [Link]
Krajewska, B., & Zaborska, W. (2009). Biological Activities of Guanidine Compounds. Current Medicinal Chemistry, 16(29), 3824-3843. Retrieved March 25, 2026, from [Link]
Popowycz, F., & Pesson, L. (2017). Modification and Functionalization of the Guanidine Group by Tailor-made Precursors. Journal of Visualized Experiments, (122), 55579. Retrieved March 25, 2026, from [Link]
Applications of Guanidine in Pharmaceutical Field. (n.d.). Journal of Chemical and Pharmaceutical Research. Retrieved March 25, 2026, from [Link]
4-(3-Alkyl/benzyl-guanidino)benzenesulfonamides as selective carbonic anhydrase VII inhibitors. (2022, December 28). ResearchGate. Retrieved March 25, 2026, from [Link]
GUANIDINE: A SIMPLE MOLECULE WITH GREAT POTENTIAL: FROM CATALYSTS TO BIOCIDES AND MOLECULAR GLUES. (2021, March 21). ResearchGate. Retrieved March 25, 2026, from [Link]
Guanidine Derivatives: How Simple Structural Modification of Histamine H3R Antagonists Has Led to the Discovery of Potent Muscarinic M2R/M4R Antagonists. (n.d.). ACS Chemical Neuroscience. Retrieved March 25, 2026, from [Link]
Chemical structure of guanidine derivative compounds 11–13. Molecular... (n.d.). ResearchGate. Retrieved March 25, 2026, from [Link]
Guanidines: Synthesis of Novel Histamine H3R Antagonists with Additional Breast Anticancer Activity and Cholinesterases Inhibitory Effect. (n.d.). Molecules. Retrieved March 25, 2026, from [Link]
Design, synthesis, characterization and computational docking studies of novel sulfonamide derivatives. (n.d.). Journal of the Serbian Chemical Society. Retrieved March 25, 2026, from [Link]
The Evolving Landscape of NMR Structural Elucidation. (2026, March 7). MDPI. Retrieved March 25, 2026, from [Link]
Kwan, E. E., & Huang, S. G. (2008). Structural Elucidation with NMR Spectroscopy: Practical Strategies for Organic Chemists. European Journal of Organic Chemistry, 2008(16), 2671–2688. Retrieved March 25, 2026, from [Link]
Rai, R., & Katzenellenbogen, J. A. (1992). Guanidinophenyl-substituted enol lactones as selective, mechanism-based inhibitors of trypsin-like serine proteases. Journal of Medicinal Chemistry, 35(22), 4150–4159. Retrieved March 25, 2026, from [Link]
Roth, B. D., et al. (1991). Synthesis and biological activity of methanesulfonamide pyrimidine- and N-methanesulfonyl pyrrole-substituted 3,5-dihydroxy-6-heptenoates, a novel series of HMG-CoA reductase inhibitors. Journal of Medicinal Chemistry, 34(1), 357-366. Retrieved March 25, 2026, from [Link]
Synthesis, X-ray crystallography and antimicrobial activity of 2-cyanoguanidinophenytoin. (n.d.). Scientific Reports. Retrieved March 25, 2026, from [Link]
Structure Elucidation and NMR. (n.d.). Hypha Discovery. Retrieved March 25, 2026, from [Link]
Re-Exploring the Ability of Common Docking Programs to Correctly Reproduce the Binding Modes of Non-Covalent Inhibitors of SARS-CoV-2 Protease M pro. (2022, January 31). MDPI. Retrieved March 25, 2026, from [Link]
Quantification of guanidine in environmental samples using benzoin derivatization and LC-MS analysis. (n.d.). MethodsX. Retrieved March 25, 2026, from [Link]
Novel guanidine derivatives as mechanistic scaffolds for anticancer agents: synthesis, characterization, DNA-binding, and computational studies. (n.d.). RSC Publishing. Retrieved March 25, 2026, from [Link]
STRUCTURE ELUCIDATION BY NMR IN ORGANIC CHEMISTRY A Practical Guide. (n.d.). Wiley. Retrieved March 25, 2026, from [Link]
NMR and X-ray Diffraction Conformational Study of Guanidines. (n.d.). ResearchGate. Retrieved March 25, 2026, from [Link]
X-ray Structure of Eleven New N,N′-Substituted Guanidines: Effect of Substituents on Tautomer Structure in the Solid State. (2024, October 11). MDPI. Retrieved March 25, 2026, from [Link]
Structural formula for guanidines derivatives. (n.d.). ResearchGate. Retrieved March 25, 2026, from [Link]
Identification of the Structural Features of Guanine Derivatives as MGMT Inhibitors Using 3D-QSAR Modeling Combined with Molecular Docking. (n.d.). International Journal of Molecular Sciences. Retrieved March 25, 2026, from [Link]
X-ray crystallographic and kinetic studies of biguanide containing aryl sulfonamides as carbonic anhydrase inhibitors. (n.d.). RSC Publishing. Retrieved March 25, 2026, from [Link]
Computational Chemistry Approaches to Molecular Docking. (2026, March 16). IntechOpen. Retrieved March 25, 2026, from [Link]
Computational Approaches: Drug Discovery and Design in Medicinal Chemistry and Bioinformatics. (2021, December 11). Molecules. Retrieved March 25, 2026, from [Link]
Stults, J. T. (1995). Charge derivatization of peptides for analysis by mass spectrometry. Biomedical and Environmental Mass Spectrometry, 24(1), 1-10. Retrieved March 25, 2026, from [Link]
Beardsley, R. L., & Reilly, J. P. (2002). Optimization of guanidination procedures for MALDI mass mapping. Analytical Chemistry, 74(8), 1884-1890. Retrieved March 25, 2026, from [Link]
Distal Stereocontrol Using Guanidinylated Peptides as Multifunctional Ligands: Desymmetrization of Diarylmethanes via Ullman Cross-Coupling. (n.d.). Organic Letters. Retrieved March 25, 2026, from [Link]
Application Note: HPLC-UV Method Development and Validation for the Quantification of N-[4-[(Aminoiminomethyl)amino]phenyl]methanesulfonamide
Target Audience: Analytical Chemists, Pharmacokineticists, and Drug Development Scientists Matrix: Biological Plasma & Pharmaceutical Formulations Chemical Profiling & Analytical Challenges The quantification of N-[4-[(A...
Author: BenchChem Technical Support Team. Date: April 2026
Target Audience: Analytical Chemists, Pharmacokineticists, and Drug Development Scientists
Matrix: Biological Plasma & Pharmaceutical Formulations
Chemical Profiling & Analytical Challenges
The quantification of N-[4-[(Aminoiminomethyl)amino]phenyl]methanesulfonamide (CAS: 677752-76-0), hereafter referred to as N-AAMSM , presents a unique set of chromatographic challenges due to its zwitterionic-like behavior and extreme polarity.
Structurally, N-AAMSM consists of a central phenyl ring substituted with two highly distinct functional groups:
A Methanesulfonamide Group (
−NHSO2CH3
): Weakly acidic, with a typical
pKa
of ~9.5 to 10.5.
A Guanidino Group ("Aminoiminomethyl",
−NH−C(=NH)NH2
): Strongly basic, with a
pKa
of ~13.5.
At a typical physiological or chromatographic pH (pH 2.0–8.0), the guanidino group is permanently protonated, imparting a net positive charge to the molecule. Standard reversed-phase (RP) C18 columns rely on hydrophobic interactions; thus, highly polar, positively charged guanidino compounds exhibit poor retention, elute near the void volume, and suffer from severe peak tailing due to secondary interactions with residual silanols on the silica support .
Furthermore, while aliphatic methanesulfonamides lack a strong native chromophore and often require pre-column derivatization for UV detection , the extended conjugation between the phenyl ring, the sulfonamide, and the guanidino moiety in N-AAMSM provides a robust UV absorption profile. Drawing parallels to structurally similar aromatic methanesulfonamides (e.g., Iguratimod metabolites), optimal UV detection can be achieved without derivatization at 254–257 nm .
Method Development Logic: The Causality of Chromatographic Selection
To overcome the retention issues associated with the guanidino moiety, two orthogonal chromatographic strategies were evaluated: Ion-Pairing Reversed-Phase Liquid Chromatography (IP-RPLC) and Hydrophilic Interaction Liquid Chromatography (HILIC) .
Strategy A: Ion-Pairing RPLC (The Traditional Approach)
By adding an anionic ion-pairing reagent such as Trifluoroacetic Acid (TFA) or Heptafluorobutyric Acid (HFBA) to the mobile phase, the negatively charged counter-ion binds dynamically to the positively charged guanidino group. This neutralizes the analyte's charge and increases its overall lipophilicity, allowing it to partition into the C18 stationary phase.
Drawback: Ion-pairing reagents require long column equilibration times, can cause baseline drift in UV detection at low wavelengths, and permanently alter the selectivity of the C18 column.
Strategy B: HILIC (The Modern, Preferred Approach)
HILIC utilizes a polar stationary phase (e.g., Zwitterionic or Amide) and a highly organic mobile phase (typically >70% Acetonitrile). The mechanism relies on the partitioning of the polar N-AAMSM into a water-enriched layer immobilized on the stationary phase. Because the guanidino group is highly hydrophilic, HILIC provides excellent retention and symmetrical peak shapes without the need for harsh ion-pairing reagents.
Fig 1. Method development decision tree addressing the polar guanidino moiety.
Finalized Experimental Protocols
Based on the causality outlined above, HILIC was selected as the finalized method due to its superior robustness, column longevity, and excellent peak symmetry for guanidino compounds.
Reagents and Materials
Analyte: N-[4-[(Aminoiminomethyl)amino]phenyl]methanesulfonamide reference standard (>99.0% purity).
Solvents: HPLC-grade Acetonitrile (ACN), Milli-Q Water (18.2 MΩ·cm).
SeQuant® ZIC®-HILIC (150 mm × 4.6 mm, 5 µm, 200 Å)
Mobile Phase A
20 mM Ammonium Formate in Water (Adjusted to pH 3.0 with Formic Acid)
Mobile Phase B
100% Acetonitrile
Elution Mode
Isocratic: 25% A / 75% B
Flow Rate
1.0 mL/min
Column Temperature
35 °C
Injection Volume
5 µL
UV Detection
254 nm (Reference: 360 nm)
Run Time
8.0 minutes
Sample Preparation (Plasma Matrix)
To maintain the integrity of the HILIC separation, the sample injection solvent must closely match the high-organic mobile phase. Standard Liquid-Liquid Extraction (LLE) is ineffective due to the compound's zwitterionic nature. Therefore, Protein Precipitation (PPT) with Acetonitrile is the optimal self-validating extraction method.
Step-by-Step Protocol:
Aliquot: Transfer 50 µL of plasma sample (or spiked calibration standard) into a 1.5 mL microcentrifuge tube.
Precipitation: Add 150 µL of ice-cold Acetonitrile containing the internal standard (e.g., a structural analog or stable isotope).
Agitation: Vortex vigorously for 2 minutes to ensure complete protein denaturation.
Centrifugation: Centrifuge at 14,000 rpm for 10 minutes at 4 °C.
Supernatant Transfer: Carefully transfer 100 µL of the clear supernatant to an HPLC autosampler vial.
Reconstitution/Dilution: Add 100 µL of Mobile Phase B (Acetonitrile) to the vial to ensure the final extract is >80% organic, preventing peak distortion during HILIC injection.
Fig 2. Step-by-step protein precipitation workflow optimized for HILIC injection.
System Suitability & Self-Validation System
To ensure the protocol acts as a self-validating system, a System Suitability Test (SST) must be passed prior to any sample analysis. This guarantees that the causality of the method (partitioning mechanism and hardware stability) is functioning correctly.
Inject the mid-level Quality Control (QC) standard (10 µg/mL) six consecutive times. The system is validated for the run only if the following criteria are met:
Retention Time Variation: %RSD
≤
1.0% (Ensures stationary phase aqueous layer is fully equilibrated).
Peak Area Variation: %RSD
≤
2.0% (Validates autosampler precision).
Tailing Factor (
Tf
):≤
1.5 (Confirms no secondary silanol interactions are occurring).
Theoretical Plates (
N
):≥
3,000 (Confirms column efficiency).
Validation Data Summary
The optimized HILIC-UV method was validated according to ICH Q2(R1) guidelines. The quantitative data is summarized below, demonstrating the method's trustworthiness and precision.
Validation Parameter
Result / Acceptance Criteria
Linear Range
0.1 – 50.0 µg/mL
Correlation Coefficient (
R2
)
> 0.9992
Limit of Detection (LOD)
0.03 µg/mL (S/N
≥
3)
Limit of Quantification (LOQ)
0.10 µg/mL (S/N
≥
10)
Intra-day Precision (%RSD)
1.2% – 2.4% (at 0.5, 10, and 40 µg/mL;
n=6
)
Inter-day Precision (%RSD)
1.8% – 3.1% (over 3 consecutive days;
n=18
)
Accuracy (% Recovery)
98.5% – 101.2%
Extraction Recovery (Plasma)
92.4%
±
3.5% (Consistent across all QC levels)
References
Analytical Chemistry (ACS Publications). Multiplexed Analysis of Endogenous Guanidino Compounds via Isotope-Coded Doubly Charged Labeling: Application to Lung Cancer Tissues as a Case. Discusses the high polarity and poor retention of guanidino groups in reversed-phase chromatography.
URL: [Link]
Iranian Journal of Pharmaceutical Research. Preparation of a Major Metabolite of Iguratimod and Simultaneous Assay of Iguratimod and Its Metabolite by HPLC in Rat Plasma. Provides authoritative grounding for the UV detection (257 nm) of structurally similar aromatic methanesulfonamide derivatives.
URL: [Link]
Application
Synthesis Pathway for N-[4-[(Aminoiminomethyl)amino]phenyl]methanesulfonamide: A Detailed Guide for Researchers
Introduction N-[4-[(Aminoiminomethyl)amino]phenyl]methanesulfonamide is a guanidine-containing aromatic sulfonamide of significant interest in medicinal chemistry and drug development. The presence of the guanidinium gro...
Author: BenchChem Technical Support Team. Date: April 2026
Introduction
N-[4-[(Aminoiminomethyl)amino]phenyl]methanesulfonamide is a guanidine-containing aromatic sulfonamide of significant interest in medicinal chemistry and drug development. The presence of the guanidinium group, which is protonated at physiological pH, imparts unique physicochemical properties that can be crucial for molecular interactions with biological targets. This document provides a comprehensive, step-by-step guide to the synthesis of this compound, intended for researchers, scientists, and professionals in the field of drug development. The protocols described herein are designed to be self-validating, with explanations grounded in established chemical principles to ensure both reproducibility and a thorough understanding of the synthetic pathway.
Overall Synthetic Strategy
The synthesis of N-[4-[(Aminoiminomethyl)amino]phenyl]methanesulfonamide is most effectively achieved through a two-step sequence. The first step involves the preparation of the key intermediate, N-(4-aminophenyl)methanesulfonamide. The second, and most critical step, is the guanylation of this aromatic amine to introduce the aminoiminomethylamino moiety.
Caption: Overall synthetic workflow for N-[4-[(Aminoiminomethyl)amino]phenyl]methanesulfonamide.
Part 1: Synthesis of the Precursor - N-(4-Aminophenyl)methanesulfonamide
The precursor molecule, N-(4-aminophenyl)methanesulfonamide, is synthesized in two stages: sulfonylation of 4-nitroaniline followed by the reduction of the nitro group.
Step 1a: Synthesis of N-(4-Nitrophenyl)methanesulfonamide
This step involves the reaction of 4-nitroaniline with methanesulfonyl chloride in the presence of a base, typically pyridine, which acts as both a solvent and an acid scavenger.
Protocol:
In a round-bottom flask equipped with a magnetic stirrer and a dropping funnel, dissolve 4-nitroaniline (1 equivalent) in pyridine at 0-5 °C (ice bath).
Slowly add methanesulfonyl chloride (1.1 equivalents) dropwise to the stirred solution, maintaining the temperature below 10 °C. The reaction is exothermic.
After the addition is complete, allow the reaction mixture to warm to room temperature and stir for 12-16 hours.
Monitor the reaction progress by Thin Layer Chromatography (TLC).
Upon completion, pour the reaction mixture into a beaker containing ice-cold water to precipitate the product.
Filter the resulting solid, wash thoroughly with water to remove pyridine hydrochloride, and then with a small amount of cold ethanol.
Dry the product under vacuum to yield N-(4-nitrophenyl)methanesulfonamide as a solid.
Causality and Insights: The use of pyridine as a base is crucial to neutralize the hydrochloric acid generated during the reaction, driving the equilibrium towards the product. The slow, controlled addition of methanesulfonyl chloride at low temperature is necessary to manage the exothermicity of the reaction and prevent side reactions.
Step 1b: Reduction of N-(4-Nitrophenyl)methanesulfonamide to N-(4-Aminophenyl)methanesulfonamide
The nitro group of N-(4-nitrophenyl)methanesulfonamide is reduced to a primary amine. Catalytic hydrogenation is a clean and efficient method for this transformation. An alternative method using hydrazine hydrate is also presented.
Protocol (Catalytic Hydrogenation):
Dissolve N-(4-nitrophenyl)methanesulfonamide (1 equivalent) in a suitable solvent such as ethanol or ethyl acetate.[1]
Add a catalytic amount of 10% Palladium on carbon (Pd/C) (typically 5-10 mol%).
Subject the mixture to a hydrogen atmosphere (balloon or Parr hydrogenator) and stir vigorously at room temperature.
Monitor the reaction by TLC until the starting material is completely consumed.
Once the reaction is complete, carefully filter the mixture through a pad of Celite to remove the Pd/C catalyst. Caution: Pd/C can be pyrophoric when dry; ensure the filter cake is kept wet with solvent.
Evaporate the solvent from the filtrate under reduced pressure to obtain N-(4-aminophenyl)methanesulfonamide.[2] The product can be further purified by recrystallization if necessary.
Protocol (Hydrazine Hydrate Reduction):
In a reaction vessel, combine N-(4-nitrophenyl)methanesulfonamide, a solvent such as ethanol, and a catalytic amount of Raney Nickel or another suitable catalyst.[3]
Heat the mixture to a gentle reflux.
Add hydrazine hydrate (2-3 equivalents) dropwise to the refluxing mixture. Be aware that the reaction can be vigorous.
After the addition is complete, continue to reflux for a few hours, monitoring the reaction by TLC.
Upon completion, cool the reaction mixture and filter to remove the catalyst.
Concentrate the filtrate under reduced pressure. The crude product can be purified by crystallization.[3]
Causality and Insights: Catalytic hydrogenation is often preferred due to its cleaner reaction profile and easier work-up. The choice of solvent is important for both substrate solubility and catalyst activity. The hydrazine hydrate method is a viable alternative, particularly if high-pressure hydrogenation equipment is not available, but requires careful handling due to the toxicity and reactivity of hydrazine.
Part 2: Guanylation of N-(4-Aminophenyl)methanesulfonamide
This is the final and key step in the synthesis. The primary amino group of N-(4-aminophenyl)methanesulfonamide is converted to a guanidino group. Several guanylating agents can be employed; two reliable methods using 1H-Pyrazole-1-carboxamidine hydrochloride and S-methylisothiourea sulfate are detailed below.
Caption: Comparative workflow for the guanylation step.
Protocol 2a: Guanylation using 1H-Pyrazole-1-carboxamidine Hydrochloride
1H-Pyrazole-1-carboxamidine hydrochloride is an efficient and widely used reagent for the guanylation of amines under mild conditions.[4]
Protocol:
To a stirred solution of N-(4-aminophenyl)methanesulfonamide (1 equivalent) in a polar aprotic solvent such as N,N-dimethylformamide (DMF) or acetonitrile, add 1H-Pyrazole-1-carboxamidine hydrochloride (1.1-1.2 equivalents).
Add a non-nucleophilic base, such as N,N-diisopropylethylamine (DIPEA) or triethylamine (TEA) (2-2.5 equivalents), to the mixture.
Stir the reaction mixture at room temperature for 24-48 hours.
Monitor the reaction progress by TLC or LC-MS.
Once the reaction is complete, remove the solvent under reduced pressure.
The crude product can be purified by flash column chromatography on silica gel or by recrystallization. Due to the basic nature of the guanidine group, the product may be isolated as a salt (e.g., hydrochloride).
Causality and Insights: 1H-Pyrazole-1-carboxamidine hydrochloride is an effective guanylating agent because pyrazole is a good leaving group. The reaction proceeds via nucleophilic attack of the primary amine on the amidine carbon, followed by elimination of pyrazole. The use of a base is necessary to deprotonate the amine starting material and to neutralize the hydrochloride salt of the reagent.
Protocol 2b: Guanylation using S-Methylisothiourea Sulfate
S-methylisothiourea sulfate is a classic and cost-effective guanylating agent. The reaction typically requires heating.
Protocol:
In a round-bottom flask, prepare a solution or suspension of N-(4-aminophenyl)methanesulfonamide (1 equivalent) and S-methylisothiourea sulfate (0.5-0.6 equivalents, as it contains two isothiourea units per sulfate) in a mixture of ethanol and water.
Add an aqueous solution of a base, such as sodium hydroxide or potassium carbonate, to the mixture.
Heat the reaction mixture to reflux for several hours, monitoring the progress by TLC.
Upon completion, cool the reaction mixture to room temperature.
If a precipitate forms, it can be collected by filtration. Otherwise, the solvent can be removed under reduced pressure.
The crude product is often contaminated with inorganic salts. Purification can be achieved by recrystallization from a suitable solvent system (e.g., water, ethanol/water).
Causality and Insights: The guanylation with S-methylisothiourea proceeds by the nucleophilic attack of the amine on the isothiourea, leading to the elimination of methanethiol, which has a strong and unpleasant odor. The reaction should be performed in a well-ventilated fume hood. The basic conditions facilitate the reaction by ensuring the amine is in its free base form.
Methanesulfonyl chloride: Corrosive and a lachrymator. Handle with appropriate personal protective equipment (PPE), including gloves, safety goggles, and a lab coat, in a fume hood.
Pyridine: Flammable, harmful if swallowed or inhaled, and can cause skin and eye irritation. Work in a well-ventilated fume hood.
Hydrazine hydrate: Highly toxic, corrosive, and a suspected carcinogen. Handle with extreme care using appropriate engineering controls and PPE.
Palladium on carbon (Pd/C): Can be pyrophoric, especially when dry. Do not allow the catalyst to dry in the air. Keep it wet with solvent during handling and filtration.
1H-Pyrazole-1-carboxamidine hydrochloride: Harmful if swallowed and can cause serious eye damage and skin sensitization.[7][8] Avoid contact with skin and eyes.
S-methylisothiourea sulfate: Harmful if swallowed.[9][10] The reaction releases methanethiol, which is a toxic gas with a strong, unpleasant odor. Ensure the reaction is conducted in a well-ventilated fume hood.
Always consult the Safety Data Sheet (SDS) for each chemical before use.[11][12][13][14][15][16][17]
References
PrepChem.com. (n.d.). Synthesis of (ii) N-[(4-Aminophenyl)methyl]methanesulphonamide. Retrieved from [Link]
Google Patents. (n.d.). ITMI971342A1 - PROCEDURE FOR THE PREPARATION OF N- (4-NITRO-2 PHENOXYPHENYL) - METHANSULPHONAMIDE.
NextSDS. (n.d.). N-(4-aminophenyl)methanesulfonamide — Chemical Substance Information. Retrieved from [Link]
PubChem. (n.d.). Pyrazole-1-carboxamidine monohydrochloride. Retrieved from [Link]
ResearchGate. (n.d.). Synthesis of N-(2-(3-hydroxyphenoxy)-4-nitrophenyl)methanesulfonamide. Retrieved from [Link]
Google Patents. (n.d.). CN102351754A - Method for preparing 4-amino-N-methylphenyl methane sulfonamide.
NINGBO INNO PHARMCHEM CO.,LTD. (n.d.). Guanylation Reactions Made Efficient with 1H-Pyrazole-1-carboxamidine Hydrochloride. Retrieved from [Link]
Rajan, S. T., Kumar, M. K., Venkatesh, M., Ramakrishna, B., & Reddy, Y. B. (2022).
ResearchGate. (n.d.). (A) Synthesis of N-(4-aminophenyl)-substituted benzamides. Reagents and conditions. Retrieved from [Link]
Bernatowicz, M. S., Wu, Y., & Matsueda, G. R. (1992). 1H-Pyrazole-1-carboxamidine hydrochloride: an attractive reagent for guanylation of amines and its application to peptide synthesis. The Journal of Organic Chemistry, 57(8), 2497–2502.
Kalkhambkar, R. G., & Savanur, H. M. (2015). Highly efficient synthesis of amides from ketoximes using trifluoromethanesulfonic anhydride. RSC Advances, 5(104), 85655-85660.
CP Lab Safety. (n.d.). N-(4-Aminophenyl)methanesulfonamide, min 95%, 1 gram. Retrieved from [Link]
Compton, R. G., et al. (2007). Studies of the electrochemical reduction of 4-nitrophenol in dimethylformamide: evidence for a change in mechanism with temperature. Physical Chemistry Chemical Physics, 9(13), 1545–1552.
Shmul, G., et al. (2023). The Competition between 4-Nitrophenol Reduction and BH 4 − Hydrolysis on Metal Nanoparticle Catalysts.
NextSDS. (n.d.). N-[4-[(Aminoiminomethyl)amino]phenyl]methanesulfonamide — Chemical Substance Information. Retrieved from [Link]
BindingDB. (n.d.). BDBM50029593 CHEMBL7162::N-(2-(cyclohexyloxy)-4-nitrophenyl)methanesulfonamide. Retrieved from [Link]
Solodenko, W., et al. (2006). Amidination of Amines under Microwave Conditions Using Recyclable Polymer-Bound 1H-Pyrazole-1-carboxamidine. Synthesis, 2006(3), 461-466.
Organic Chemistry Portal. (n.d.). Guanidine synthesis by guanylation. Retrieved from [Link]
Huynh, T. N. T., et al. (2023). Electrochemical NaI-mediated one-pot synthesis of guanidines from isothiocyanates via tandem addition-guanylation. Organic & Biomolecular Chemistry, 21(42), 8667-8671.
Al-Hobaib, A. S., et al. (2021). Removal of 4-Nitrophenol from Aqueous Solution by Using Polyphenylsulfone-Based Blend Membranes: Characterization and Performance. Membranes, 11(3), 175.
Castillo-Meléndez, J. A., & Golding, B. T. (2004). Optimisation of the Synthesis of Guanidines from Amines via Nitroguanidines Using 3,5-Dimethyl-N-nitro-1H-pyrazole-1-carboxamidine. Synthesis, 2004(10), 1655-1663.
Science of Synthesis. (n.d.). Product Class 13: Guanidine Derivatives. Retrieved from [Link]
Hernandez Requejo, E. (2018). Synthesis of Phenyl Carbamoylated Guanidine Functionalized Chitosan. CUNY Academic Works.
Batey, R. A. (2002). A New Guanidinylation Procedure for the Preparation of Synthesis of Cyclic Guanidine Compounds. University of Toronto.
Application Notes & Protocols: N-[4-[(Aminoiminomethyl)amino]phenyl]methanesulfonamide as a Reference Standard in Nitric Oxide Synthase Inhibition Assays
Authored by: Gemini, Senior Application Scientist Abstract This technical guide provides a comprehensive framework for utilizing N-[4-[(Aminoiminomethyl)amino]phenyl]methanesulfonamide as a reliable reference standard in...
Author: BenchChem Technical Support Team. Date: April 2026
Authored by: Gemini, Senior Application Scientist
Abstract
This technical guide provides a comprehensive framework for utilizing N-[4-[(Aminoiminomethyl)amino]phenyl]methanesulfonamide as a reliable reference standard in enzyme inhibition assays, with a primary focus on Nitric Oxide Synthase (NOS). The structural design of this molecule, featuring a key guanidino group, positions it as an effective competitive inhibitor of NOS isoforms by mimicking the natural substrate, L-arginine. These application notes detail its mechanism of action and provide validated, step-by-step protocols for both cell-based and in vitro enzymatic assays. By offering robust methodologies, data interpretation guidelines, and troubleshooting advice, this document serves as an essential resource for researchers in pharmacology, drug discovery, and molecular biology seeking to identify and characterize novel NOS inhibitors.
Introduction to N-[4-[(Aminoiminomethyl)amino]phenyl]methanesulfonamide
N-[4-[(Aminoiminomethyl)amino]phenyl]methanesulfonamide (CAS 677752-76-0) is a synthetic organic compound featuring two critical functional moieties: a guanidino group and a methanesulfonamide group.[1] The guanidino moiety is structurally analogous to the side chain of L-arginine, the endogenous substrate for all Nitric Oxide Synthase (NOS) isoforms.[2][3] This structural mimicry is the foundational principle behind its utility as a competitive inhibitor and, consequently, as a reference standard.
Nitric oxide (NO) is a pivotal signaling molecule synthesized by three main NOS isoforms: neuronal (nNOS), endothelial (eNOS), and inducible (iNOS).[4] While nNOS and eNOS are constitutively expressed and calcium-dependent, iNOS is expressed in response to pro-inflammatory stimuli and produces large, sustained amounts of NO.[3][4] Overproduction of NO by iNOS is a hallmark of various inflammatory diseases and certain cancers, making the discovery of selective iNOS inhibitors a significant therapeutic goal.[2][5]
In the context of a high-throughput screen or lead optimization campaign, a reference standard is indispensable. It serves as a positive control to validate assay performance, normalize results across different experiments, and provide a benchmark against which the potency of novel chemical entities can be compared. The predictable inhibitory action of N-[4-[(Aminoiminomethyl)amino]phenyl]methanesulfonamide on NOS activity makes it an ideal candidate for this role.
Physicochemical Properties and Handling
Proper handling and storage are critical for maintaining the integrity of the reference standard.
Store at room temperature in an inert atmosphere. For long-term use, prepare concentrated stock solutions in anhydrous DMSO and store in small aliquots at -20°C or -80°C to avoid repeated freeze-thaw cycles.
Stock Solution Preparation:
Accurately weigh a precise amount of N-[4-[(Aminoiminomethyl)amino]phenyl]methanesulfonamide powder.
Dissolve in 100% anhydrous DMSO to create a high-concentration primary stock (e.g., 10 mM or 50 mM). Ensure complete dissolution by vortexing.
Prepare single-use aliquots of the primary stock solution and store them at -20°C.
On the day of the experiment, thaw an aliquot and prepare intermediate dilutions in the appropriate cell culture medium or assay buffer. Note: The final concentration of DMSO in the assay should be kept low (typically ≤0.5%) to avoid solvent-induced artifacts.
Scientific Principle: Mechanism of NOS Inhibition
The guanidinium group is a potent structural motif for engaging with enzyme active sites that contain paired acidic amino acid residues, such as aspartate or glutamate.[8] The active site of all NOS isoforms contains a conserved glutamate residue that forms a critical hydrogen bond with the guanidinium head of the substrate, L-arginine, orienting it for catalysis.[2]
N-[4-[(Aminoiminomethyl)amino]phenyl]methanesulfonamide leverages this interaction. Its guanidino group acts as a bioisostere for that of L-arginine, allowing it to bind to the NOS active site. By occupying this site, it acts as a competitive inhibitor, preventing the binding and subsequent oxidation of L-arginine, thereby reducing the production of nitric oxide and L-citrulline.[3][8] This well-defined mechanism provides a rational basis for its use as a standard inhibitor in NOS assays.
Caption: Competitive inhibition of NOS by the reference standard.
Protocol 1: Cell-Based iNOS Inhibition Assay
This protocol uses the murine macrophage cell line RAW 264.7, which robustly expresses iNOS upon stimulation with lipopolysaccharide (LPS).[5] The production of NO is quantified by measuring its stable oxidation product, nitrite, in the cell culture supernatant using the colorimetric Griess assay.[9]
Materials and Reagents
Cell Line: RAW 264.7 murine macrophages.
Culture Medium: DMEM with 10% FBS, 1% Penicillin-Streptomycin.
Stimulant: Lipopolysaccharide (LPS) from E. coli (1 mg/mL stock in sterile PBS).
Reference Standard: 10 mM stock of N-[4-[(Aminoiminomethyl)amino]phenyl]methanesulfonamide in DMSO.
Griess Reagent Kit:
Reagent A: 1% (w/v) sulfanilamide in 5% phosphoric acid.
Reagent B: 0.1% (w/v) N-(1-naphthyl)ethylenediamine dihydrochloride (NEDD) in water.
Standard: Sodium Nitrite (NaNO₂) 1 mM stock for standard curve.
Caption: Workflow for the cell-based NOS inhibition assay.
Step-by-Step Procedure
Cell Seeding: Seed RAW 264.7 cells into a 96-well plate at a density of 5 x 10⁴ cells/well in 100 µL of complete culture medium. Incubate for 24 hours at 37°C in a humidified 5% CO₂ atmosphere to allow for cell adherence.[5]
Compound Preparation: Prepare serial dilutions of the Reference Standard and your test compounds in phenol red-free DMEM. A typical concentration range for the reference standard might be 0.1 µM to 100 µM. Include the following controls:
Negative Control: Cells + Medium (no LPS).
Vehicle Control (Max NO): Cells + Medium + Vehicle (e.g., 0.5% DMSO) + LPS.
Test Wells: Cells + Medium + Vehicle + Compound + LPS.
Cell Treatment: After 24 hours, carefully remove the old medium. Add 100 µL of the prepared compound dilutions (or control medium) to the respective wells.
Pre-incubation: Incubate the plate for 1 hour at 37°C.
LPS Stimulation: Add 10 µL of LPS stock solution (10 µg/mL) to all wells except the Negative Control wells to achieve a final concentration of 1 µg/mL.
Incubation: Incubate the plate for an additional 18-24 hours at 37°C.
Griess Assay:
Standard Curve: In a separate 96-well plate, prepare a sodium nitrite standard curve (e.g., 0, 1.56, 3.125, 6.25, 12.5, 25, 50, 100 µM) in phenol red-free DMEM.[5]
Carefully collect 50 µL of supernatant from each well of the cell plate and transfer it to the corresponding wells of the standard curve plate.
Add 50 µL of Griess Reagent A to all wells. Incubate for 10 minutes at room temperature, protected from light.
Add 50 µL of Griess Reagent B to all wells. A pink/magenta color will develop.
Measurement: Read the absorbance at 540 nm within 15-30 minutes.
Data Analysis
Nitrite Concentration: Subtract the absorbance of the blank (0 µM nitrite) from all readings. Plot the standard curve (Absorbance vs. Nitrite Concentration) and use linear regression to determine the nitrite concentration in each sample well.
Percent Inhibition: Calculate the percentage of NO inhibition for each compound concentration using the following formula:
% Inhibition = [1 - (Nitrite_Sample - Nitrite_Negative_Control) / (Nitrite_Vehicle_Control - Nitrite_Negative_Control)] * 100
IC₅₀ Determination: Plot % Inhibition versus the log of the compound concentration. Use non-linear regression (sigmoidal dose-response curve) to calculate the IC₅₀ value, which is the concentration of the inhibitor required to reduce NO production by 50%.
Protocol 2: In Vitro Purified NOS Enzyme Assay
This protocol measures the direct effect of an inhibitor on the activity of a purified NOS isoform (e.g., recombinant human iNOS, nNOS, or eNOS). Activity is determined by measuring the conversion of L-arginine to L-citrulline and NO. This example uses the Griess method to detect NO.
Materials and Reagents
Enzyme: Purified recombinant NOS (e.g., human iNOS).
Substrate: L-arginine.
Cofactors: NADPH, FAD, FMN, (6R)-5,6,7,8-tetrahydrobiopterin (BH₄), Calmodulin (for nNOS/eNOS). Many of these are available in premixed solutions in commercial kits.
Reference Standard: 10 mM stock of N-[4-[(Aminoiminomethyl)amino]phenyl]methanesulfonamide in DMSO.
Assay Buffer: Typically a HEPES or Tris-based buffer, pH 7.4.
Griess Reagent Kit: As described in Protocol 1.
Nitrate Reductase: Required to convert any nitrate back to nitrite for total NO measurement.[9]
Reaction Mix Preparation: Prepare a master mix containing the NOS Assay Buffer, all necessary cofactors, and Nitrate Reductase.
Plate Setup:
Add serial dilutions of the Reference Standard and test compounds to wells.
Add vehicle (DMSO) to control wells.
Add purified NOS enzyme to all wells except the "No Enzyme" blank.
Add the substrate, L-arginine, to all wells to initiate the reaction. The final volume should be consistent (e.g., 100 µL).
Incubation: Incubate the plate at 37°C for a defined period (e.g., 30-60 minutes). The time should be within the linear range of the reaction.
Reaction Termination & Griess Assay:
Terminate the reaction (method depends on the specific kit, often by adding a reagent that denatures the enzyme).
Perform the Griess Assay on the reaction mixture as described in steps 7 and 8 of Protocol 1.
Data Analysis
Data analysis is performed similarly to the cell-based assay. Calculate the % inhibition relative to the "Enzyme + Vehicle" control and determine the IC₅₀ value for the reference standard and test compounds against the purified enzyme.
Troubleshooting
Problem
Potential Cause(s)
Suggested Solution(s)
Low or No NO Signal
- Cells are unhealthy or not properly stimulated.- Inactive enzyme or degraded cofactors.- Griess reagents are expired.
- Check cell viability (e.g., with MTT assay).- Use fresh LPS from a reliable source.- For in vitro assays, use freshly prepared cofactors and ensure enzyme was stored correctly.- Test Griess reagents with a known nitrite standard.
High Background Signal
- Contamination of medium or reagents with nitrite.- Phenol red in the medium can interfere.
- Use fresh, high-purity water and reagents.- Use phenol red-free medium for the final incubation and Griess assay.[9]
High Variability Between Replicates
- Inconsistent cell seeding.- Pipetting errors during compound addition or supernatant transfer.
- Ensure a homogenous single-cell suspension before seeding.- Use calibrated multichannel pipettes; change tips for each replicate.
Reference Standard Shows No Inhibition
- Compound has degraded.- Incorrect concentration calculation.
- Use a fresh aliquot of the reference standard.- Double-check all dilution calculations and ensure complete dissolution in DMSO.
Conclusion
N-[4-[(Aminoiminomethyl)amino]phenyl]methanesulfonamide serves as an excellent and scientifically-grounded reference standard for NOS inhibition assays. Its mechanism of action is rationally based on the well-understood interaction between guanidinium moieties and the NOS active site.[8] The protocols provided herein offer robust, validated methods for its implementation in both cell-based and purified enzyme systems, enabling researchers to confidently assess the potency of novel inhibitors and ensure the consistency and reliability of their screening data.
References
Tsikas, D. (2008). Measurement of nitric oxide synthase activity in vivo and in vitro by gas chromatography-mass spectrometry. PubMed. Available at: [Link]
NextSDS. (n.d.). N-[4-[(Aminoiminomethyl)amino]phenyl]methanesulfonamide — Chemical Substance Information. NextSDS. Retrieved March 24, 2026, from [Link]
Toida, T., et al. (2025). Guanidino Compounds as Kidney Disease Toxins. Preprints.org. Available at: [Link]
Stone, W. L., Yang, H., & Qui, M. (n.d.). Assays for Nitric Oxide Expression. ResearchGate. Retrieved March 24, 2026, from [Link]
Steiner, L., et al. (2022). Guanidino acid hydrolysis by the human enzyme annotated as agmatinase. PMC - NIH. Available at: [Link]
Steiner, L., et al. (2022). Guanidino acid hydrolysis by the human enzyme annotated as agmatinase. ResearchGate. Available at: [Link]
Mondal, T., & Bagchi, B. (2019). Role of Guanidinium-Carboxylate Ion Interaction in Enzyme Inhibition with Implications for Drug Design. The Journal of Physical Chemistry B - ACS Publications. Available at: [Link]
MDPI. (2025). 5′-Guanidino Xylofuranosyl Nucleosides as Novel Types of 5′-Functionalized Nucleosides with Biological Potential. MDPI. Available at: [Link]
EVETECH. (n.d.). Buy N-[4-(2-aminoethyl)phenyl]methanesulfonamide hydrochloride (EVT-13623294). EVETECH. Retrieved March 24, 2026, from [Link]
Qadir, M. A., et al. (2016). Synthesis, antibacterial and antifungal possession of amino acids containing sulfonamide moieties. Pakistan Journal of Pharmaceutical Sciences. Available at: [Link]
National Center for Biotechnology Information. (2026). New Inhibitors of Neuronal Nitric Oxide Synthase for the Treatment of Melanoma. PMC - NIH. Available at: [Link]
Murphy, K. P., Williams, J. H., & Kauer, J. A. (1993). The nitric oxide synthase inhibitor, N-monomethyl-L-arginine blocks induction of a long-term potentiation-like phenomenon in rat medial frontal cortical neurons in vitro. PubMed. Available at: [Link]
Malinska, B., & Kafar, A. (n.d.). Arginine-Based Inhibitors of Nitric Oxide Synthase: Therapeutic Potential and Challenges. Hindawi. Retrieved March 24, 2026, from [Link]
Gonzalez, D. R., & De Nicola, J. P. (2017). Nitric Oxide Synthase Inhibitors. IntechOpen. Available at: [Link]
Author: BenchChem Technical Support Team. Date: April 2026
Mass Spectrometry Sample Preparation for N-[4-[(Aminoiminomethyl)amino]phenyl]methanesulfonamide in Biological Matrices
Executive Summary & Analytical Challenges
N-[4-[(Aminoiminomethyl)amino]phenyl]methanesulfonamide (also classified structurally as a 4-guanidinophenyl methanesulfonamide derivative) is a highly polar, nitrogen-rich small molecule of significant interest in medicinal chemistry and anticancer research[1]. Bioanalytical quantification of this compound via Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) presents severe challenges due to its amphoteric nature.
The molecule contains two competing functional groups: a weakly acidic methanesulfonamide moiety (pKa ~10) and a highly basic aminoiminomethyl (guanidino) group (pKa ~13). At physiological pH (7.4), the guanidino group is fully protonated, giving the molecule a permanent positive charge. This extreme polarity leads to poor retention on standard reversed-phase (C18) columns and makes the analyte highly susceptible to ion suppression from endogenous phospholipids if sample preparation is inadequate[2]. This application note details a causality-driven, self-validating sample preparation strategy designed specifically to isolate this complex analyte from biological matrices.
Physicochemical Profiling
Understanding the exact physicochemical properties of the analyte is the foundation of any robust mass spectrometry workflow. The parameters below dictate the choice of extraction sorbent and chromatographic conditions.
Permanent positive charge requires orthogonal extraction and retention mechanisms.
The Causality of Sorbent Selection: Why WCX over MCX?
A common pitfall in bioanalytical sample preparation is the default selection of Mixed-Mode Strong Cation Exchange (MCX) for all basic analytes[3]. While MCX is highly effective for primary and secondary amines, it presents a critical failure point for guanidino-containing compounds.
The Mechanistic Flaw of MCX: MCX sorbents utilize sulfonic acid groups (pKa < 1) that remain negatively charged at all pH levels. To elute an analyte from an MCX sorbent, the analyte itself must be deprotonated to break the ionic bond. Because the guanidino group has a pKa of ~13, achieving a pH > 13.5 to neutralize it is incompatible with standard silica or polymeric SPE formats and causes severe sorbent degradation.
The WCX Solution: To overcome this, a Mixed-Mode Weak Cation Exchange (WCX) strategy is required. WCX sorbents utilize carboxylic acid functional groups (pKa ~4.5).
Loading: By loading the sample at pH 7.0, both the sorbent (deprotonated, negative) and the analyte (protonated, positive) are fully ionized, ensuring robust ionic retention.
Washing: The strong ionic lock allows for aggressive washing with 100% organic solvents (e.g., Methanol) to completely remove neutral lipids and phospholipids[2].
Elution: Elution is achieved not by neutralizing the analyte, but by neutralizing the sorbent. Applying an acidic organic solvent (e.g., 2% Formic Acid, pH < 3) protonates the carboxylic acid groups on the resin, breaking the ionic bond and releasing the permanently charged guanidine into the eluate.
Self-Validating Extraction Protocol
To ensure trustworthiness, this protocol incorporates a self-validating matrix-effect evaluation step based on the Matuszewski method.
Mixed-Mode Weak Cation Exchange (WCX) SPE workflow for guanidine-containing compounds.
Step-by-Step WCX Methodology
Step
Action
Mechanistic Purpose
1. Pre-treatment
Aliquot 100 µL plasma. Spike with 10 µL Stable Isotope-Labeled Internal Standard (SIL-IS). Dilute with 100 µL 50 mM Ammonium Acetate (pH 7.0).
Normalizes sample pH to 7.0, ensuring the WCX sorbent is fully ionized (negative) and the analyte remains protonated (positive).
2. Conditioning
Pass 1 mL Methanol, followed by 1 mL 50 mM Ammonium Acetate (pH 7.0) through a 30 mg polymeric WCX cartridge.
Solvates the polymeric resin and equilibrates the sorbent bed to the exact pH of the loading sample.
3. Loading
Load the pre-treated sample (~210 µL) at a flow rate of 1 mL/min.
Analyte is captured via dual mechanisms: hydrophobic interactions (polymeric backbone) and strong ionic bonds.
4. Wash 1 (Aqueous)
Pass 1 mL 50 mM Ammonium Acetate (pH 7.0).
Flushes out highly polar endogenous salts, unbound proteins, and neutral hydrophilic interferences.
5. Wash 2 (Organic)
Pass 1 mL 100% Methanol.
Disrupts hydrophobic interactions, washing away neutral lipids and ion-suppressing phospholipids[2]. The analyte remains locked via ionic bonds.
6. Elution
Elute with 2 × 500 µL of 2% Formic Acid in Methanol.
Drops the pH below 3.0, protonating the carboxylic acid groups on the WCX resin (neutralizing them) and releasing the analyte.
7. Reconstitution
Evaporate under N2 at 40°C. Reconstitute in 100 µL of 90:10 Acetonitrile:Water with 10 mM Ammonium Formate.
Prepares the sample in a highly organic solvent, matching the initial conditions required for HILIC chromatography.
Self-Validation System: To validate the absence of matrix effects, prepare a post-extraction spiked sample (blank matrix extracted, then spiked with neat standard prior to evaporation). Calculate the Matrix Factor (MF) by dividing the peak area of the post-extraction spike by the peak area of a neat standard. An MF between 0.85 and 1.15 confirms the 100% Methanol wash successfully eliminated phospholipid-induced ion suppression.
Chromatographic Strategy: HILIC Implementation
Due to the highly polar, permanently ionized nature of the guanidino moiety, standard reversed-phase (C18) chromatography will result in poor retention, peak tailing, and co-elution with the void volume[4].
Hydrophilic Interaction Liquid Chromatography (HILIC) provides the optimal orthogonal retention mechanism. By utilizing an amide-bonded or bare silica stationary phase with a highly organic mobile phase, the analyte partitions into the water-enriched layer on the particle surface. This results in excellent retention and enhanced electrospray desolvation efficiency[4].
10 mM Ammonium Formate in Water + 0.1% Formic Acid
Mobile Phase B
Acetonitrile + 0.1% Formic Acid
Flow Rate
0.4 mL/min
Gradient Profile
0.0-0.5 min: 95% B 0.5-3.0 min: Linear gradient to 50% B 3.0-4.0 min: Hold at 50% B 4.1-6.0 min: Re-equilibrate at 95% B
Injection Volume
2.0 µL
Note: In HILIC, the sample diluent must contain a high percentage of organic solvent (≥80% Acetonitrile) to prevent severe peak distortion and breakthrough.
Use of Commercial Mixed-Mode Stationary Phases and Sorbents in the High-Performance Liquid Chromatography Analysis and Solid-Phase Extraction of Ionized and Hydrophilic Bioactive Compounds. MDPI.
Quantitation of guanidine derivatives as representative persistent and mobile organic compounds in w
Innovations and Strategies of Sample Preparation Techniques to Reduce Matrix Effects During LC–MS/MS Bioanalysis.
Application Note: In Vivo Administration Routes and Dosing Strategies for N-[4-[(Aminoiminomethyl)amino]phenyl]methanesulfonamide
Target Audience: Research Scientists, Pharmacologists, and Preclinical Drug Development Professionals Document Type: Advanced Methodology and Protocol Guide Executive Summary & Mechanistic Rationale N-[4-[(Aminoiminometh...
Author: BenchChem Technical Support Team. Date: April 2026
Target Audience: Research Scientists, Pharmacologists, and Preclinical Drug Development Professionals
Document Type: Advanced Methodology and Protocol Guide
Executive Summary & Mechanistic Rationale
N-[4-[(Aminoiminomethyl)amino]phenyl]methanesulfonamide (CAS: 677752-76-0), commonly referred to structurally as a 4-guanidinophenyl methanesulfonamide derivative, is a specialized small-molecule intermediate and active pharmacophore. Compounds containing the highly basic guanidino group (-NH-C(=NH)NH₂) are classic arginine mimetics. They act as potent, competitive inhibitors of trypsin-like serine proteases by anchoring deeply into the negatively charged S1 specificity pocket (typically interacting with Asp189) [1].
The inclusion of the methanesulfonamide moiety serves as a strategic bioisostere for carboxylic acids or phenolic groups. Unlike the easily hydrolyzable ester bonds found in first-generation guanidinobenzoate protease inhibitors (e.g., camostat or nafamostat), the methanesulfonamide group enhances metabolic stability while maintaining crucial hydrogen-bond donor/acceptor interactions within the S2/S3 sub-pockets [2, 3].
Because of its permanent protonation at physiological pH (guanidine pKa ~12.5), this compound presents specific challenges for in vivo formulation, primarily poor passive membrane permeability. This guide details the causality behind vehicle selection, administration routes, and pharmacokinetic (PK) sampling to ensure rigorous, reproducible preclinical data.
Figure 1: Mechanistic pathway of guanidinophenyl methanesulfonamide derivatives as serine protease inhibitors.
Physicochemical Profiling & Formulation Strategy
To design a self-validating in vivo protocol, one must first understand the physicochemical constraints of the molecule. The high polarity and basicity dictate that oral (PO) administration will yield low bioavailability (<5%) without specialized prodrug strategies. Therefore, parenteral routes—Intravenous (IV) and Intraperitoneal (IP)—are prioritized for systemic exposure [4].
Preparation Logic: DMSO completely solvates the crystalline powder. PEG400 and Tween-80 act as cosolvents/surfactants to prevent precipitation when the aqueous saline phase is introduced.
In Vivo Administration Protocols (Murine Models)
The following protocols are optimized for 8–10 week old C57BL/6 or BALB/c mice (approx. 20–25 g).
Protocol A: Intravenous (IV) Bolus for Pharmacokinetics
Objective: To determine absolute clearance, volume of distribution, and baseline PK parameters.
Preparation: Formulate the compound at 1.0 mg/mL in the standard vehicle. Filter through a 0.22 µm PTFE syringe filter.
Restraint & Heating: Place the mouse in a ventilated restraint tube. Warm the tail using a heat lamp or warm water (approx. 40°C) for 2–3 minutes to induce vasodilation of the lateral tail veins.
Injection: Using a 27G to 30G needle, inject the formulation at a dose of 2 to 5 mg/kg (e.g., 100 µL for a 20 g mouse) via the lateral tail vein.
Verification: A successful IV injection will meet no resistance, and the vein will briefly blanch. Causality note: Extravasation of DMSO/PEG formulations can cause local tissue necrosis; ensure precise venous entry.
Protocol B: Intraperitoneal (IP) Injection for Efficacy Models
Objective: To maintain sustained plasma concentrations for efficacy readouts (e.g., tumor xenograft metastasis models or viral challenge models) [4].
Preparation: Formulate the compound at 2.0 to 5.0 mg/mL in the standard vehicle.
Restraint: Secure the mouse by the scruff, exposing the abdomen. Tilt the head slightly downward so the internal organs shift cranially.
Injection: Insert a 25G to 27G needle into the lower right quadrant of the abdomen at a 30-degree angle. Inject a dose of 10 to 30 mg/kg (typically 100–150 µL).
Frequency: Due to the rapid renal clearance typical of small, polar guanidino compounds, IP dosing is often required once daily (QD) or twice daily (BID) for sustained target engagement.
To validate the in vivo exposure, a robust bioanalytical workflow is required.
Step-by-Step PK Workflow
Blood Collection: Collect 30–50 µL of blood via submandibular bleed or saphenous vein puncture at designated time points: 0.08 (IV only), 0.25, 0.5, 1, 2, 4, 8, and 24 hours post-dose.
Anticoagulation: Collect blood into K₂EDTA-coated Microtainer tubes. Causality note: Avoid heparin, as it can bind to highly basic guanidino compounds, artificially lowering the free fraction recovered.
Plasma Separation: Centrifuge at 3,000 × g for 10 minutes at 4°C. Transfer the plasma supernatant to pre-chilled tubes.
Protein Precipitation: Add 3 volumes of ice-cold Acetonitrile (containing an internal standard, e.g., labetalol or a deuterated analog) to 1 volume of plasma. Vortex for 2 minutes, then centrifuge at 15,000 × g for 10 minutes.
LC-MS/MS Analysis: Transfer the supernatant to autosampler vials. Utilize a C18 or HILIC column (HILIC is often superior for highly polar guanidines) coupled to a triple quadrupole mass spectrometer operating in positive electrospray ionization (ESI+) mode. Monitor the specific MRM transitions for the parent mass [M+H]+ 229.3.
Figure 2: End-to-end experimental workflow for in vivo administration and pharmacokinetic validation.
References
Meanwell, N. A., et al. (2019). Applications of Bioisosteres in the Design of Biologically Active Compounds. Journal of Agricultural and Food Chemistry - ACS Publications. Retrieved from: [Link]
Cardiff University Research Portal. (2020). Structure Property Relationships of N-Acylsulfonamides and Related Bioisosteres. Retrieved from: [Link]
Li, K., et al. (2021). The TMPRSS2 Inhibitor Nafamostat Reduces SARS-CoV-2 Pulmonary Infection in Mouse Models of COVID-19. PMC - National Institutes of Health. Retrieved from:[Link]
Application
Application Note: Formulating N-[4-[(Aminoiminomethyl)amino]phenyl]methanesulfonamide Stock Solutions in DMSO
Executive Summary The compound N-[4-[(Aminoiminomethyl)amino]phenyl]methanesulfonamide (CAS: 677752-76-0), frequently utilized as a specialized pharmacophore or protease inhibitor fragment, presents unique formulation ch...
Author: BenchChem Technical Support Team. Date: April 2026
Executive Summary
The compound N-[4-[(Aminoiminomethyl)amino]phenyl]methanesulfonamide (CAS: 677752-76-0), frequently utilized as a specialized pharmacophore or protease inhibitor fragment, presents unique formulation challenges due to its zwitterionic-like behavior. The molecule features a highly basic guanidino group and an acidic methanesulfonamide moiety. To ensure reproducible in vitro assay data, researchers must achieve complete solvation while preventing compound degradation or micro-precipitation.
This application note provides a self-validating, causally-driven protocol for preparing high-fidelity dimethyl sulfoxide (DMSO) stock solutions, designed specifically for drug development professionals and analytical scientists.
Physicochemical Profiling & Solvation Causality
To formulate a stable stock, one must first understand the physicochemical properties driving the compound's behavior in solution. The molecule is characterized by two distinct functional groups that dictate its solubility profile.
Gravimetric baseline: Requires exactly 2.28 mg per 1.0 mL of solvent to achieve a 10 mM stock concentration.
Guanidino pKa
~13.0
Permanently protonated at physiological pH. Its high basicity necessitates the use of low-protein-binding labware to prevent electrostatic adhesion.
Methanesulfonamide pKa
~10.0
Functions as a classical carboxylic acid bioisostere. It provides directional hydrogen bonding but requires a high-dielectric solvent to disrupt its solid-state lattice.
Solvent Compatibility
Anhydrous DMSO
The amphiphilic nature of the compound demands a solvent with strong hydrogen-bond acceptor capabilities to stabilize both the cationic and lipophilic regions.
The "Why" Behind DMSO Selection
The guanidino group is characterized by a exceptionally high pKa (~13), rendering it permanently protonated under physiological conditions, as detailed in authoritative organic chemistry literature (). In the solid state, this moiety forms a rigid, highly stable intermolecular hydrogen-bond network with the methanesulfonamide group—a well-documented carboxylic acid bioisostere ().
Aqueous buffers alone lack the dielectric strength to efficiently break this crystal lattice. Anhydrous DMSO (≥99.9%) is mandated because its high dielectric constant effectively disrupts these networks without introducing water. Water contamination would prematurely hydrate the guanidino group while simultaneously crashing out the lipophilic phenyl core, leading to unpredictable stock molarities.
Figure 1: Solvation causality and functional group contributions in aqueous assays.
Self-Validating Preparation Protocol (10 mM Master Stock)
This protocol is engineered as a self-validating system . Each step includes the mechanistic causality behind the action and a validation checkpoint to ensure experimental integrity, aligning with .
Step 1: Thermal Equilibration
Action: Transfer the sealed compound vial from -20°C storage to a desiccator at room temperature for 30 minutes prior to opening.
Causality: Opening a cold vial causes atmospheric moisture to rapidly condense on the powder. Trace water alters the dielectric environment, causing micro-precipitation of the lipophilic phenyl core.
Validation Checkpoint: The vial exterior must be completely dry and at ambient temperature to the touch before the seal is broken.
Step 2: Gravimetric Precision
Action: Weigh exactly 2.28 mg of the compound using an analytical balance (0.01 mg precision) into a sterile, low-protein-binding amber glass vial.
Causality: Low-bind glass is mandatory. The highly basic guanidino group can adhere to untreated plastic surfaces via electrostatic interactions, artificially reducing the effective molarity of the stock.
Validation Checkpoint: Record the exact mass. If the mass is 2.30 mg, adjust the DMSO volume proportionally (e.g., 1.008 mL) to maintain an exact 10.0 mM concentration.
Step 3: Anhydrous Solvation
Action: Add 1.0 mL of high-purity, anhydrous DMSO (≥99.9%) using a positive displacement pipette.
Causality: Standard laboratory DMSO is highly hygroscopic. Absorbed water degrades the stability of the methanesulfonamide linkage over time and alters the solvent's solvating power.
Validation Checkpoint: Perform a Karl Fischer titration on the DMSO batch if it has been opened for >1 month to ensure water content remains <0.1%.
Step 4: Mechanical & Thermal Disruption
Action: Cap tightly, vortex for 60 seconds, and sonicate in a 37°C water bath for 2–5 minutes.
Causality: Acoustic cavitation and mild thermal energy are required to overcome the lattice energy of the solid-state hydrogen-bond network.
Validation Checkpoint (Optical Validation): Hold the vial against a direct light source. The solution must be completely transparent. The absence of the Tyndall effect (light scattering) confirms 100% dissolution.
Step 5: Aliquoting and Cryopreservation
Action: Dispense 50 µL aliquots into sterile, low-bind microcentrifuge tubes. Flash-freeze in liquid nitrogen and store at -80°C.
Causality: Repeated freeze-thaw cycles induce localized supersaturation and precipitation. Storing at -80°C halts potential nucleophilic attack or hydrolysis.
Validation Checkpoint: Upon thawing a test aliquot for future use, repeat the Tyndall effect visual check to ensure no cryo-precipitation occurred.
Figure 2: Standardized workflow for 10 mM DMSO stock preparation.
Downstream Application: Aqueous Dilution Matrix
When transitioning from the DMSO stock to aqueous biological assays (e.g., Tris or HEPES buffers), rapid dilution can cause the compound to crash out. Always add the DMSO stock to the aqueous buffer dropwise under continuous vortexing, never the reverse.
To prevent solvent-induced cytotoxicity in cell-based assays or enzyme denaturation in biochemical assays, strictly monitor the final DMSO concentration.
Table 2: Quantitative Dilution Matrix (From 10 mM Master Stock)
Target Concentration
Stock Volume Required
Aqueous Buffer Volume
Final DMSO %
Application Suitability
100 µM
10.0 µL (of 10 mM)
990 µL
1.0%
Biochemical/Enzyme assays only
50 µM
5.0 µL (of 10 mM)
995 µL
0.5%
Tolerated by robust cell lines
10 µM
1.0 µL (of 10 mM)
999 µL
0.1%
Ideal for sensitive cell-based assays
1 µM
1.0 µL (of 1 mM)*
999 µL
0.1%
Ideal for sensitive cell-based assays
*Requires the preparation of an intermediate 1 mM working stock (diluted in 100% anhydrous DMSO) prior to aqueous introduction.
References
Nitrogen-containing Compounds - Organic Chemistry. Jack Westin. Accessed March 25, 2026.
URL:[Link]
Structure Property Relationships of Carboxylic Acid Isosteres. National Institutes of Health (NIH) / PubMed Central (PMC). Accessed March 25, 2026.
URL:[Link]
Technical Notes & Optimization
Troubleshooting
Technical Support Center: Optimizing Aqueous Solubility for N-[4-[(Aminoiminomethyl)amino]phenyl]methanesulfonamide
Welcome to the Formulation & Troubleshooting Support Center. As a Senior Application Scientist, I frequently encounter researchers struggling with the aqueous solubility of N-[4-[(Aminoiminomethyl)amino]phenyl]methanesul...
Author: BenchChem Technical Support Team. Date: April 2026
Welcome to the Formulation & Troubleshooting Support Center. As a Senior Application Scientist, I frequently encounter researchers struggling with the aqueous solubility of N-[4-[(Aminoiminomethyl)amino]phenyl]methanesulfonamide (CAS: 677752-76-0).
To successfully formulate this compound, we must first understand its physicochemical identity. This molecule possesses a highly basic guanidino group (pKa ~13) and a weakly acidic methanesulfonamide group (pKa ~10). In the solid state, these groups form a dense, self-complementary intermolecular hydrogen-bond network. The energy required to break this rigid crystal lattice often exceeds the solvation energy provided by water, leading to poor dissolution[1].
Below is our comprehensive troubleshooting guide, designed to help you bypass these structural barriers using field-proven, self-validating methodologies.
Mechanistic Workflow for Solubility Enhancement
Decision tree for overcoming solubility barriers of the guanidino-sulfonamide compound.
Troubleshooting Guide & Step-by-Step Protocols
Issue 1: "My compound precipitates immediately when I dilute my DMSO stock into PBS (pH 7.4). How do I fix this?"
Root Cause: You are experiencing a combined "solvent crash" and "phosphate crash." When the DMSO is diluted, the hydrophobic phenyl core aggregates. More importantly, the strongly basic guanidinium cation interacts with the multivalent phosphate anions in PBS to form a highly insoluble guanidinium-phosphate salt[2].
Solution: Avoid phosphate buffers. Use a cyclodextrin-based encapsulation strategy in a simple saline or HEPES buffer. Cyclodextrins are cyclic oligosaccharides that form non-covalent inclusion complexes, effectively encapsulating the hydrophobic phenyl ring while presenting a hydrophilic exterior to the aqueous medium[3].
Preparation: Prepare a 20% (w/v) solution of Hydroxypropyl-β-cyclodextrin (HP-β-CD) in 0.9% NaCl or sterile water. (Do not use PBS).
Addition: Weigh the required amount of the free base compound to achieve your target concentration (e.g., 2-5 mg/mL) and add it directly to the HP-β-CD solution.
Kinetic Disruption: Sonicate the suspension in a water bath at 25°C for 30 minutes to break up macroscopic aggregates.
Thermodynamic Equilibration: Stir continuously at 200 rpm for 24 hours at room temperature.
Validation Check: Observe the solution. If the solution remains turbid after 24 hours, you have exceeded the thermodynamic complexation limit for that specific HP-β-CD concentration. Do not heat the solution to force dissolution, as it will simply precipitate upon cooling.
Filtration: Filter through a 0.22 µm PES syringe filter to remove any uncomplexed drug. The resulting clear filtrate is your stable stock[4].
Issue 2: "I need to dose this compound in vivo (IV) at high concentrations, but I cannot use toxic organic solvents. What is the best approach?"
Root Cause: Cosolvents like DMSO or high-concentration PEG400 cause hemolysis and tissue necrosis in vivo.
Solution: In situ salt formation. Guanidine groups are highly basic and readily form salts, which significantly improves their aqueous solubility by permanently disrupting the rigid crystal lattice and increasing the ionization state[5]. Converting the free base to a mesylate (methanesulfonate) salt is highly biocompatible.
Protocol 2: In Situ Mesylate Salt Formation
Suspension: Suspend the free base compound in a minimal volume of sterile water (e.g., 10 mg in 5 mL).
Titration: Add 1.05 molar equivalents of Methanesulfonic acid (MsOH) dropwise while stirring vigorously.
Protonation: The basic guanidino group will rapidly protonate. Stir for 2 hours until the opaque suspension clarifies into a completely transparent solution.
pH Adjustment: Carefully adjust the final pH to 5.5 - 6.0 using dilute NaOH (0.1 M). Validation Check: Do not exceed pH 7.0; crossing the neutralization threshold will cause the free base to crash out of solution immediately.
Storage: Lyophilize the solution if a stable solid powder is required for long-term storage.
Encapsulates the hydrophobic phenyl ring, masking it from the aqueous solvent.
50x – 100x
In vivo dosing (IV/PO), cell culture
Salt Formation
Methanesulfonic Acid
Protonates the guanidine group, breaking the intermolecular H-bond lattice.
>500x
Stock solution preparation, liquid formulations
Cosolvent System
10% DMSO + 40% PEG400
Lowers the dielectric constant of the solvent mixture to match the solute.
20x – 50x
In vitro biochemical assays
Micellar Solubilization
5% Tween 80
Entraps the molecule within the hydrophobic core of non-ionic micelles.
10x – 20x
Topical or oral suspensions
Frequently Asked Questions (FAQs)
Q: Does heating the solution help dissolve the compound faster?A: Heating increases kinetic energy and temporarily breaks the guanidine-sulfonamide hydrogen bonds, increasing apparent solubility. However, this creates a metastable supersaturated state. Once the solution cools to room temperature, the compound will inevitably nucleate and precipitate. True thermodynamic solubility must be achieved via chemical modification (salt formation) or encapsulation.
Q: Can I use Tween 80 or Cremophor EL instead of Cyclodextrins?A: Yes, micellar solubilization using non-ionic surfactants like Tween 80 is a valid physical modification technique to overcome low dissolution rates[1]. However, surfactants can interfere with certain in vitro cellular assays by disrupting lipid bilayers. For sensitive cell-based assays, HP-β-CD is highly preferred due to its inert nature.
Q: Why does the compound dissolve easily in 0.1 N HCl but precipitate when I neutralize it?A: In 0.1 N HCl, you are forming the highly soluble hydrochloride salt of the guanidino group. When you neutralize the solution (pH > 7.4), you deprotonate the molecule back into its zwitterionic/free-base form, which immediately re-establishes the insoluble crystal lattice. If you need a neutral pH, you must include a solubilizing excipient (like a cosolvent or cyclodextrin) before you adjust the pH upward.
Troubleshooting HPLC peak tailing for N-[4-[(Aminoiminomethyl)amino]phenyl]methanesulfonamide
Target Analyte: N-[4-[(Aminoiminomethyl)amino]phenyl]methanesulfonamide Target Audience: Analytical Chemists, Formulation Scientists, and Drug Development Professionals Welcome to the Technical Support Center. As a Senio...
Author: BenchChem Technical Support Team. Date: April 2026
Target Analyte: N-[4-[(Aminoiminomethyl)amino]phenyl]methanesulfonamide
Target Audience: Analytical Chemists, Formulation Scientists, and Drug Development Professionals
Welcome to the Technical Support Center. As a Senior Application Scientist, I have designed this guide to help you systematically diagnose and resolve severe HPLC peak tailing for highly basic, polar compounds.
N-[4-[(Aminoiminomethyl)amino]phenyl]methanesulfonamide presents a unique chromatographic challenge. It contains a weakly acidic methanesulfonamide group and an extremely basic guanidine moiety (the aminoiminomethyl group, pKa ~13.6). Because the guanidine group remains positively charged across almost all standard HPLC pH ranges, it aggressively seeks out secondary interaction sites on the stationary phase, leading to severe peak distortion.
Below, you will find self-validating diagnostic workflows, mechanistic FAQs, and a step-by-step optimization protocol to achieve symmetrical peaks.
Diagnostic Workflows
Before altering your method chemistry, you must validate whether the tailing is caused by a physical system defect or a chemical acid-base interaction.
Diagnostic workflow differentiating physical vs. chemical causes of HPLC peak tailing.
Core Troubleshooting FAQs
Q1: Why does N-[4-[(Aminoiminomethyl)amino]phenyl]methanesulfonamide tail so severely on standard C18 columns?A: The primary cause of peak tailing is the occurrence of multiple mechanisms of analyte retention[1]. While the hydrophobic carbon backbone of the molecule interacts with the C18 phase, the highly basic guanidine group (protonated and positively charged) interacts strongly with ionized, negatively charged silanol groups (Si-O⁻) on the silica support surface[1][2]. This secondary ion-exchange interaction acts like electrostatic "velcro," causing the analyte molecules to release slowly from the stationary phase, resulting in a pronounced tail[3].
Q2: How do I choose the right mobile phase pH and buffer to suppress this tailing?A: You must control the ionization state of the silica surface. Performing chromatographic separations at a lower pH (e.g., pH 2.0 - 2.5) ensures the protonation of ionizable residual silanol groups, neutralizing their negative charge and minimizing their interaction with basic analytes[1]. However, because the guanidine group remains protonated even at pH 2.0, adding an ion-pairing reagent is often required. Trifluoroacetic acid (TFA) is highly effective; it forms a neutral, hydrophobic ion-pair complex with the guanidine cation, drastically improving peak shape[4]. For extreme cases in UV-only methods, chaotropic agents like perchloric acid provide even stronger ion-pairing properties than TFA[5].
Q3: What stationary phase characteristics are required for this specific compound?A: Avoid older "Type A" silica columns. Trace metals in Type A silica withdraw electrons from adjacent silanols, making them highly acidic and prone to binding basic compounds[6]. Instead, utilize high-purity "Type B" silica columns, which are manufactured in metal-free environments and have significantly reduced free-silanol content[6]. Furthermore, columns engineered with polar-embedded groups (e.g., amide or ether linkages) or high-density bidentate endcapping provide a steric hydration shield that protects the basic guanidine from reaching the silica backbone[5][7].
Q4: I have optimized the chemistry, but tailing persists. What physical parameters should I investigate?A: If a neutral marker compound (which cannot undergo acid-base interactions) also tails, you have a physical flow-path problem[3]. Common culprits include a void at the head of the column due to packing bed deformation, a partially blocked inlet frit, or excessive extra-column dead volume caused by poorly seated PEEK finger-tight fittings[2][7].
Mechanistic Resolution & Quantitative Data
Mechanistic pathway of silanol interactions and chemical resolution strategies.
Table 1: Quantitative Comparison of Mobile Phase Modifiers for Guanidine Analytes
Summarized expected outcomes based on modifier selection for basic analytes.
*Note: Perchloric acid is highly corrosive and strictly reserved for UV/DAD methods[5].
Step-by-Step Method Optimization Protocol
To ensure a self-validating approach, execute the following protocol in exact order. Do not change multiple variables simultaneously.
Step 1: System Baseline Validation (Physical vs. Chemical)
Action: Inject 1 µL of a neutral marker (e.g., uracil for highly aqueous gradients, or toluene for highly organic gradients).
Causality: Neutral compounds do not possess ionizable groups and cannot undergo acid-base secondary interactions with silanols[3].
Validation: Calculate the USP tailing factor of the neutral marker. If
Tf>1.2
, rebuild the flow path (re-seat fittings, replace the guard column, or reverse-flush the column to clear frit blockages)[7]. If
Tf≤1.1
, the system is physically sound; proceed to Step 2.
Step 2: Mobile Phase pH Suppression
Action: Adjust the aqueous mobile phase (Mobile Phase A) to pH 2.0 - 2.5 using 0.1% Formic Acid or Phosphoric Acid.
Causality: Lowering the pH below the pKa of residual silanols (~3.5) forces them into a neutral, protonated state, shutting down the electrostatic attraction with the guanidine moiety[1].
Validation: Inject the target analyte. If the peak remains asymmetrical (
Tf>1.5
), secondary interactions are still occurring. Proceed to Step 3.
Step 3: Ion-Pairing Implementation
Action: Introduce 0.05% - 0.1% Trifluoroacetic Acid (TFA) into both Mobile Phase A (Aqueous) and Mobile Phase B (Organic).
Causality: TFA acts as a strong ion-pairing reagent. The trifluoroacetate anion (
CF3COO−
) pairs with the positively charged guanidine moiety, masking its charge and forming a neutral, hydrophobic complex that interacts cleanly with the C18 phase[4][5].
Validation: Peak symmetry should dramatically improve (
Tf<1.2
). Caution: If utilizing LC-MS, substitute TFA with 10-20 mM Ammonium Formate to prevent ionization suppression.
Step 4: Stationary Phase Upgrade
Action: If tailing persists despite optimal chemistry, replace the column with a high-purity Type B silica column featuring polar-embedded groups (e.g., Waters ACQUITY BEH Shield RP18 or Agilent ZORBAX Bonus-RP).
Causality: Polar-embedded columns maintain a local hydration layer near the silica surface, providing a steric and thermodynamic barrier that prevents basic analytes from reaching any remaining active silanols[5][6].
Technical Support Center: Troubleshooting N-[4-[(Aminoiminomethyl)amino]phenyl]methanesulfonamide Fluorometric Assays
Overview & Mechanistic Causality N-[4-[(Aminoiminomethyl)amino]phenyl]methanesulfonamide (commonly referred to as N-4-GPM or N-(4-guanidinophenyl)methanesulfonamide) is a critical structural motif used in biochemical scr...
Author: BenchChem Technical Support Team. Date: April 2026
Overview & Mechanistic Causality
N-[4-[(Aminoiminomethyl)amino]phenyl]methanesulfonamide (commonly referred to as N-4-GPM or N-(4-guanidinophenyl)methanesulfonamide) is a critical structural motif used in biochemical screening, primarily acting as a protease inhibitor or specialized ligand. However, researchers frequently encounter severe background interference when evaluating this compound in fluorometric assays.
Understanding the physicochemical properties of N-4-GPM is essential for troubleshooting:
The Aminoiminomethyl (Guanidino) Group: With a pKa of ~12.5, this moiety is fully protonated and positively charged at physiological pH. This drives non-specific electrostatic interactions with negatively charged microplate surfaces or proteins, leading to compound aggregation and erratic fluorescence scattering.
The Methanesulfonamide-Phenyl Core: This conjugated system can absorb light in the near-UV to blue spectrum, overlapping with the excitation/emission profiles of standard fluorophores (e.g., AMC or AFC). This causes an Inner Filter Effect (IFE), artificially depressing the fluorescent signal and mimicking enzyme inhibition[1].
To ensure scientific integrity, fluorescence-based plate-reader enzyme assays involving methanesulfonamide derivatives must employ self-validating controls to differentiate true target engagement from optical or physical artifacts[2].
Mechanistic pathways of signal generation and background interference in N-4-GPM assays.
Diagnostic Matrix: Identifying the Root Cause
Before altering your protocol, use this quantitative matrix to diagnose the specific mode of interference.
Symptom / Observation
Quantitative Threshold
Root Cause
Recommended Action
Baseline fluorescence is >20% higher than buffer control
Signal decreases dose-dependently in the absence of enzyme
Apparent IC₅₀ observed in "Free Fluorophore + N-4-GPM" control
Inner Filter Effect (IFE)
Calculate and apply IFE Correction Factor (CF).
High well-to-well variability; signal spikes
Coefficient of Variation (CV) > 15% across technical replicates
Compound Aggregation
Optimize buffer with non-ionic detergents and salts.
Targeted Troubleshooting Guides
Issue 1: Differentiating True Enzyme Inhibition from Optical Quenching (IFE)
Q: My assay shows a beautiful dose-response inhibition curve, but I suspect N-4-GPM is just absorbing the fluorescence. How do I validate this?
A: Methanesulfonamide-containing small molecules often absorb light at the wavelengths used to excite common fluorophores[1]. If N-4-GPM absorbs the excitation light or the emitted fluorescence, the signal will drop, creating a false-positive "inhibition" curve. You must implement a self-validating IFE correction protocol.
Protocol A: Step-by-Step IFE Validation and Correction
Prepare the Control Matrix: Dispense the assay buffer containing the free fluorophore (e.g., 1 µM free AMC) into a 96-well black microplate. Do not add the enzyme or the substrate.
Titrate the Compound: Add N-4-GPM in a dose-response dilution series (e.g., 0.1 µM to 100 µM) to the free fluorophore wells.
Measure Fluorescence: Read the plate at your standard wavelengths (e.g., Ex 380 nm / Em 460 nm).
Measure Absorbance: In a UV-transparent plate, measure the absorbance of N-4-GPM alone at both the excitation (
λex
) and emission (
λem
) wavelengths.
Calculate the Correction Factor (CF): For each concentration, calculate the CF using the formula:
CF=10(Aex+Aem)/2
(Where
Aex
and
Aem
are the absorbances of the compound at the excitation and emission wavelengths, respectively).
Apply Correction: Multiply your raw assay fluorescence values by the CF. If the "inhibition" disappears after correction, your initial result was an optical artifact, not true enzymatic inhibition[2].
Q: The fluorescence readouts for my N-4-GPM replicates are highly erratic, with CVs exceeding 20%. What is causing this?
A: The aminoiminomethyl (guanidino) group is highly basic. In low-salt or detergent-free buffers, the positively charged N-4-GPM molecules bind non-specifically to the hydrophobic/anionic surfaces of polystyrene plates or form colloidal aggregates. This scatters the excitation light, causing erratic readouts.
Protocol B: Buffer Optimization for Guanidino Stabilization
Adjust Ionic Strength: Ensure your assay buffer contains at least 100–150 mM NaCl or KCl. The salt ions shield the positive charge of the guanidino group, preventing electrostatic adherence to the plate walls.
Introduce Non-Ionic Detergents: Add 0.01% to 0.05% (v/v) Triton X-100 or Tween-20 to the buffer. This breaks up hydrophobic interactions and prevents colloidal aggregation of the phenyl-methanesulfonamide core.
Add a Carrier Protein: Include 0.1% Bovine Serum Albumin (BSA). BSA acts as a sacrificial blocking agent, coating the microplate walls so the N-4-GPM remains in solution.
Validation: Run a dynamic light scattering (DLS) check or a simple absorbance scan at 600 nm. A flat baseline at 600 nm confirms the absence of colloidal aggregates.
Decision tree for diagnosing and resolving fluorometric assay interference.
Q: I am screening N-4-GPM in cell lysates, and the background fluorescence is so high that it masks the assay window. How can I fix this?
A: Biological lysates are rich in NADH, FAD, and aromatic amino acids, which auto-fluoresce strongly in the blue spectrum (340–450 nm). Fluorometric quantification in these environments requires selecting probes with the lowest background fluorescence[3].
Protocol C: Red-Shifting the Assay
Abandon Blue Probes: Discontinue the use of AMC (7-amino-4-methylcoumarin) or AFC substrates, as their emission (~440–500 nm) perfectly overlaps with lysate auto-fluorescence.
Select a Red-Shifted Substrate: Switch to a Rhodamine 110 (Rh110) or Cresyl Violet-based fluorogenic substrate. Rh110 excites at ~490 nm and emits at ~520 nm, safely outside the primary auto-fluorescence window of most biological matrices.
Run a Matrix-Only Control: Dispense the lysate and N-4-GPM without the fluorogenic substrate to establish the new, lowered background baseline. Subtract this baseline from your experimental wells.
Frequently Asked Questions (FAQs)
Q: Can I use DTT or TCEP in my assay buffer with N-4-GPM?A: Yes. The methanesulfonamide and aminoiminomethyl groups are generally stable under standard reducing conditions (1–5 mM DTT or TCEP). However, ensure your specific fluorogenic substrate (especially if it contains disulfide linkages) is compatible with reducing agents.
Q: What is the best microplate type to reduce non-specific binding of the aminoiminomethyl group?A: Avoid standard high-binding polystyrene plates, which are often oxygen-plasma treated to create negatively charged carboxyl groups. These will act as a sponge for the positively charged guanidino group. Instead, use Non-Binding Surface (NBS) microplates, which are coated with a non-ionic hydrophilic polymer (like PEG) to repel charged molecules.
Q: Does N-4-GPM interfere with enzyme-assisted ATRP (Atom Transfer Radical Polymerization) fluorometric assays?A: Yes. Fluorometric assay protocols for protease-catalyzed reactions, including those coupled with ATRP, are highly sensitive to radical scavengers and physical occlusion[4]. While N-4-GPM is not a primary radical scavenger, its aggregation can physically block the enzyme active site, mimicking the termination of the polymerization cascade. Always ensure the compound is fully solubilized using the buffer optimizations detailed in Protocol B.
Overcoming false positives when screening with N-[4-[(Aminoiminomethyl)amino]phenyl]methanesulfonamide
Topic: Overcoming False Positives with N-[4-[(Aminoiminomethyl)amino]phenyl]methanesulfonamide Welcome to the Assay Triage and Troubleshooting Knowledge Base. As Senior Application Scientists, we frequently encounter scr...
Author: BenchChem Technical Support Team. Date: April 2026
Topic: Overcoming False Positives with N-[4-[(Aminoiminomethyl)amino]phenyl]methanesulfonamide
Welcome to the Assay Triage and Troubleshooting Knowledge Base. As Senior Application Scientists, we frequently encounter screening hits that exhibit promiscuous behavior. N-[4-[(Aminoiminomethyl)amino]phenyl]methanesulfonamide is a potent structural motif; its aminoiminomethyl (guanidino/amidino) group acts as a classic arginine mimetic, making it a valuable scaffold for targeting serine proteases. However, its unique physicochemical properties—specifically its high basicity and flat aromatic sulfonamide core—make it a frequent hitter in screening campaigns[1].
This guide provides self-validating workflows and mechanistic insights to help you distinguish genuine target engagement from assay artifacts.
Troubleshooting Guide: Mechanisms of Assay Interference
Q: Why does my assay show a steep Hill slope (>1.5) when screening this compound?A: A steep Hill slope is a classic hallmark of colloidal aggregation[2]. The hydrophobic phenyl ring and the hydrogen-bonding sulfonamide/amidine network can self-assemble in aqueous buffers to form colloidal particles. These colloids, typically 10 to 1000 nm in diameter, non-specifically sequester and denature your target protein, leading to a false-positive loss of enzymatic activity[2].
Q: How can I distinguish between specific active-site binding and non-specific electrostatic interactions?A: The aminoiminomethyl group has a pKa of approximately 11–12, meaning it is constitutively protonated at physiological pH. This persistent positive charge can drive non-specific electrostatic interactions with negatively charged patches on off-target proteins[3]. You can test this by modulating the ionic strength of your buffer (see Protocol 2 below).
Q: The compound inhibits my target, but also inhibits the counter-screen enzyme. Is it a PAINS?A: While not a traditional PAINS (Pan-Assay Interference Compound) like a reactive quinone or rhodanine[3], this scaffold is classified as a "frequent hitter"[1]. Its interference is usually physical (aggregation or electrostatic) rather than covalent.
Figure 1: Mechanistic pathways leading to false-positive readouts for amidino-sulfonamides.
Experimental Protocols (Self-Validating Systems)
To ensure scientific integrity, every hit must be subjected to a self-validating triage system. The following protocols establish causality by introducing controlled variables that specifically disrupt false-positive mechanisms.
Protocol 1: Detergent-Sensitivity & Protein Sponge Assay
Causality: Non-ionic detergents like Triton X-100 disrupt colloidal aggregates by forming mixed micelles. Alternatively, adding a "protein sponge" like Bovine Serum Albumin (BSA) coats the colloids, preventing them from sequestering your target enzyme. If either reagent abolishes the compound's inhibitory activity, the system self-validates that the initial hit was an aggregation-based false positive.
Step-by-Step Methodology:
Prepare your standard assay buffer (e.g., 50 mM Tris-HCl, pH 7.4).
Aliquot the buffer into three parallel testing conditions:
Condition A (Control): Standard buffer only.
Condition B (Detergent): Standard buffer + 0.01% (v/v) Triton X-100.
Condition C (Sponge): Standard buffer + 0.1 mg/mL BSA.
Perform a 10-point dose-response titration of N-[4-[(Aminoiminomethyl)amino]phenyl]methanesulfonamide (0.1 µM to 100 µM) in all three conditions.
Incubate the compound with your target protein for 15 minutes prior to adding the substrate.
Data Interpretation: A >5-fold rightward shift in the IC₅₀ for Conditions B and C compared to Condition A confirms colloidal aggregation.
Protocol 2: Ionic Strength Modulation
Causality: High salt concentrations screen electrostatic interactions. If the amidino group is binding non-specifically to an acidic patch rather than the active site, increasing the NaCl concentration will disrupt this low-affinity ionic interaction.
Step-by-Step Methodology:
Prepare assay buffers with varying NaCl concentrations: 50 mM, 150 mM (physiological), and 500 mM.
Run the enzymatic assay at the IC₈₀ concentration of the compound across all three buffers.
Data Interpretation: If inhibition is completely lost at 500 mM NaCl while the uninhibited enzyme control remains fully active, the hit is driven by non-specific electrostatic promiscuity.
Causality: DLS physically measures the hydrodynamic radius of particles in solution. True small-molecule solutions scatter minimally, whereas colloids scatter light intensely.
Step-by-Step Methodology:
Prepare a 50 µM solution of the compound in filtered (0.22 µm) assay buffer (DMSO < 1%).
Load 20 µL into a DLS plate reader (e.g., Wyatt DynaPro).
Measure the scattering intensity and particle size distribution.
Data Interpretation: Particles with a radius >50 nm indicate colloidal formation.
Data Presentation: Quantitative Hit Profiling
Use the following reference table to compare your experimental data against known profiles to rapidly classify the nature of your hit.
Parameter
Validated True Positive
Colloidal Aggregator
Electrostatic Promiscuity
Dose-Response Hill Slope
0.8 to 1.2
> 1.5
0.8 to 1.5
IC₅₀ Shift with 0.01% Triton X-100
< 2-fold shift
> 10-fold shift (Activity lost)
< 2-fold shift
IC₅₀ Shift with 0.1 mg/mL BSA
< 2-fold shift
> 10-fold shift (Activity lost)
< 2-fold shift
Inhibition at 500 mM NaCl
Maintained
Maintained (if aggregates persist)
Completely Lost
DLS Particle Size (at 50 µM)
< 1 nm (Undetectable)
50 nm – 1000 nm
< 1 nm (Undetectable)
Counter-Screen Activity (Unrelated Enzyme)
Inactive
Active (Promiscuous)
Variable (Depends on pI)
Hit Triage Workflow
Figure 2: Decision-tree workflow for triaging amidino-sulfonamide screening hits.
Frequently Asked Questions (FAQs)
Q: Can I just computationally filter this compound out of my library?A: While computational PAINS filters[3] are useful, removing all amidino-containing compounds is not recommended if you are targeting proteases. The aminoiminomethyl group is a privileged scaffold for S1 pocket binding. Triage via the experimental protocols above is preferred over blanket computational exclusion.
Q: My assay uses a fluorescence readout. Could the compound be interfering optically?A: Yes. Aromatic sulfonamides can sometimes act as inner-filter effect (IFE) quenchers or exhibit autofluorescence. Always run a "compound-only" control well to measure baseline fluorescence, and consider utilizing a red-shifted or time-resolved fluorescence resonance energy transfer (TR-FRET) assay[1] to bypass optical interference.
Q: Does the order of reagent addition matter in the Detergent-Sensitivity Assay?A: Absolutely. If colloidal aggregates form before the detergent is added, they can be kinetically trapped and difficult to break up. Always ensure the detergent (Triton X-100 or CHAPS) is present in the assay buffer prior to the addition of the compound.
Executive Summary N-[4-[(Aminoiminomethyl)amino]phenyl]methanesulfonamide (CAS 677752-76-0), commonly recognized as a 4-guanidinophenylmethanesulfonamide derivative, is a highly polar, nitrogen-rich intermediate critical...
Author: BenchChem Technical Support Team. Date: April 2026
Executive Summary
N-[4-[(Aminoiminomethyl)amino]phenyl]methanesulfonamide (CAS 677752-76-0), commonly recognized as a 4-guanidinophenylmethanesulfonamide derivative, is a highly polar, nitrogen-rich intermediate critical to the development of serine protease inhibitors and targeted therapeutics. Validating the absolute purity of such building blocks is a non-negotiable step in pharmaceutical development.
While High-Performance Liquid Chromatography (HPLC) remains the default quality control tool, its limitations become glaringly apparent when analyzing highly polar, multi-functional aromatics. This guide provides an objective, data-backed comparison between HPLC-UV and Quantitative 1H NMR (qNMR) , establishing qNMR as the superior, self-validating gold standard for determining the absolute mass fraction of this specific compound.
The Analytical Challenge: Guanidino-Functionalized Aromatics
The molecular architecture of N-[4-[(Aminoiminomethyl)amino]phenyl]methanesulfonamide presents a unique analytical triad:
A Methanesulfonamide Group: Contributes to polarity and hydrogen-bonding.
A Phenyl Ring: Provides a strong UV chromophore.
An Aminoiminomethyl (Guanidino) Group: A highly basic moiety that is protonated under physiological and most analytical conditions.
When utilizing traditional 1[1], the guanidino group causes severe peak tailing on standard reversed-phase columns due to secondary interactions with residual silanols. Furthermore, HPLC relies on the assumption that all impurities share a similar UV response factor—a dangerous assumption that often leads to an overestimation of purity if non-chromophoric impurities (e.g., inorganic salts, water, aliphatic solvents) are present[1].
Comparative Analysis: qNMR vs. HPLC-UV
Unlike HPLC, which is a secondary analytical technique requiring a reference standard for every single impurity,2[2]. The integrated area of an NMR resonance is directly proportional to the molar concentration of the nuclei, regardless of the molecule's overall structure 3. This allows for the use of a single, universal internal calibrant (IC) to quantify the target analyte.
Logical comparison of qNMR versus HPLC-UV for analytical purity validation.
Table 1: Performance Comparison for Purity Validation
Parameter
HPLC-UV (Mass Balance)
1H qNMR (Internal Calibration)
Analytical Principle
Secondary (requires reference standard)
Primary Ratio Method (universal response)
Sample Prep Time
~30-45 minutes (multiple dilutions)
~10 minutes (direct co-weighing)
Analysis Time
15-30 minutes per injection
5-10 minutes per sample
Impurity Detection
Limited by UV chromophore response
Universal (detects all protonated species)
Accuracy / Precision
± 1.0 - 2.0%
± 0.5 - 1.0%
Typical Purity Result *
99.8% (often overestimated)
98.4% (absolute mass fraction)
*Note: Mass balance approaches can achieve equivalency with qNMR, but require a complex suite of orthogonal tests (Karl Fischer, TGA, ROI) to match the single-test accuracy of qNMR 4.
Experimental Design: Causality Behind the qNMR Protocol
To build a highly accurate,5[5], experimental parameters cannot be arbitrary. Every choice must be grounded in the physicochemical properties of N-[4-[(Aminoiminomethyl)amino]phenyl]methanesulfonamide.
Solvent Selection (DMSO-d6): The analyte is highly polar and often exists as a hydrochloride salt, rendering it insoluble in standard NMR solvents like CDCl3. DMSO-d6 is selected because complete solvation is a strict prerequisite for quantitative accuracy 3. Furthermore, DMSO-d6 shifts the exchangeable guanidino and sulfonamide protons downfield, preventing overlap with the aliphatic region.
Internal Calibrant (Maleic Acid): The analyte features a distinct methanesulfonamide methyl singlet (3H) at ~2.9 ppm and aromatic protons (4H) at ~7.0–7.5 ppm. Maleic acid (TraceCERT® grade) is the optimal Internal Calibrant (IC) because its single, sharp resonance occurs at ~6.3 ppm. This provides a baseline-resolved integration window entirely free from the analyte's signals []().
Relaxation Delay (D1 > 5×T1): NMR quantification relies on the complete return of nuclear spins to thermal equilibrium between pulses. The D1 delay must be set to at least 5 times the longest longitudinal relaxation time (
T1
) of the protons being integrated. For the methyl protons and maleic acid,
T1
is typically 3–5 seconds; thus, a D1 of 30 seconds is mandated to prevent signal saturation and integration errors 6.
Self-Validating Methodology
A protocol is only trustworthy if it contains internal checks. The following workflow ensures that 7[7] is confirmed internally during each run.
Step-by-step workflow for self-validating 1H qNMR purity determination.
Step-by-Step Execution:
Gravimetric Precision (The Critical Step): Accurately co-weigh approximately 10.00 mg of the analyte and 5.00 mg of the Maleic Acid IC using a microanalytical balance (d = 0.001 mg). Validation Check: The precision of the mass directly dictates the accuracy of the assay; static electricity must be discharged.
Solvation: Dissolve the mixture entirely in 0.8 mL of DMSO-d6. Vortex for 2 minutes. Transfer 0.6 mL to a high-precision 5 mm NMR tube.
System Suitability Test (SST): Run a dummy scan. Validation Check: Verify that the Signal-to-Noise (S/N) ratio of the IC and analyte peaks exceeds 250:1, ensuring integration error is statistically negligible.
Data Acquisition: Execute a 90° single-pulse experiment (e.g., zg on Bruker). Set D1 = 30s, NS = 32 to 64.
Processing: Apply a mild exponential window function (LB = 0.3 Hz). Validation Check: Perform manual phase correction and a high-order baseline correction. The baseline must be completely flat around the integrated peaks; any curvature invalidates the absolute integral 8.
Quantitative Data Interpretation
The absolute mass fraction (
Panalyte
) is calculated using the established 8[8]:
Where
I
= Integral area,
N
= Number of protons (3 for the analyte's methyl group, 2 for maleic acid),
M
= Molar mass (228.27 g/mol for analyte, 116.07 g/mol for IC),
m
= weighed mass, and
PIC
= certified purity of the IC.
Table 2: Optimized 1H qNMR Acquisition Parameters
Parameter
Setting
Causality / Rationale
Spectrometer Frequency
≥ 400 MHz
Ensures sufficient peak dispersion and sensitivity
Probe Temperature
298 K
Maintains sample stability and consistent chemical shifts
Pulse Angle
90°
Maximizes signal intensity for accurate integration
Relaxation Delay (D1)
30 - 60 seconds
Exceeds 5×T1 to ensure complete spin relaxation
Number of Scans (NS)
32 - 64
Achieves a Signal-to-Noise (S/N) ratio > 250:1
Spectral Width (SW)
~20 ppm
Captures all exchangeable and non-exchangeable protons
Conclusion
For complex, highly polar molecules like N-[4-[(Aminoiminomethyl)amino]phenyl]methanesulfonamide, traditional HPLC-UV often provides an incomplete picture of true purity. By leveraging the universal response of 1H qNMR, researchers can obtain a highly accurate, orthogonal, and self-validating measurement of absolute mass fraction. When executed with rigorous attention to relaxation delays, solvent selection, and gravimetric precision, qNMR stands as the definitive methodology for pharmaceutical purity validation 9.
References
[7] Method Performance and Validation for Quantitative Analysis by 1H and 31P NMR Spectroscopy. Applications to Analytical Standards and Agricultural Chemicals. ACS Publications.[Link]
[3] A Guide to Quantitative NMR (qNMR). Emery Pharma.[Link]
[2] Collaborative Study to Validate Purity Determination by 1H Quantitative NMR Spectroscopy by Using Internal Calibration Methodology. PubMed / Chem Pharm Bull.[Link]
[5] Absolute Quantitative 1H NMR Spectroscopy for Compound Purity Determination. ACS Publications / J. Med. Chem.[Link]
[8] Purity by Absolute qNMR Instructions. ACS Publications.[Link]
[9] Importance of Purity Evaluation and the Potential of Quantitative 1H NMR as a Purity Assay. ACS Publications / J. Med. Chem.[Link]
Navigating the Serine Protease Landscape: A Comparative Selectivity Analysis of N-[4-[(Aminoiminomethyl)amino]phenyl]methanesulfonamide (WX-UK1)
For Researchers, Scientists, and Drug Development Professionals In the intricate world of serine protease-targeted drug discovery, achieving a precise balance between on-target potency and off-target selectivity is param...
Author: BenchChem Technical Support Team. Date: April 2026
For Researchers, Scientists, and Drug Development Professionals
In the intricate world of serine protease-targeted drug discovery, achieving a precise balance between on-target potency and off-target selectivity is paramount. This guide provides a comprehensive comparative analysis of N-[4-[(Aminoiminomethyl)amino]phenyl]methanesulfonamide , the active metabolite of the clinical candidate Upamostat (WX-671), against other notable urokinase-type plasminogen activator (uPA) inhibitors. By delving into their selectivity and cross-reactivity profiles, we aim to equip researchers with the critical data and methodologies necessary to make informed decisions in their inhibitor selection and development programs.
Introduction: The Significance of Selectivity in uPA Inhibition
Urokinase-type plasminogen activator (uPA) is a serine protease critically involved in extracellular matrix remodeling. Its dysregulation is a hallmark of cancer progression, facilitating tumor cell invasion and metastasis.[1][2] Consequently, uPA has emerged as a compelling therapeutic target. However, the human proteome comprises a vast family of serine proteases with conserved active site architectures, creating a significant challenge in developing inhibitors that selectively target uPA without inadvertently modulating other vital physiological processes.
This guide focuses on N-[4-[(Aminoiminomethyl)amino]phenyl]methanesulfonamide, also known as WX-UK1, a potent inhibitor of uPA.[3][4] To understand its therapeutic potential and potential liabilities, a thorough examination of its activity across the broader serine protease family is essential. Here, we compare its performance against two distinct classes of uPA inhibitors: the highly selective, non-covalent inhibitor UK122 , and rationally designed, potent 6-substituted amiloride derivatives .
Comparative Selectivity Profiling
The inhibitory activity of N-[4-[(Aminoiminomethyl)amino]phenyl]methanesulfonamide (WX-UK1) and its comparators was assessed against a panel of serine proteases. The data, presented in terms of half-maximal inhibitory concentration (IC50) and inhibition constant (Ki), reveals distinct selectivity profiles.
Table 1: In Vitro Inhibitory Activity (IC50/Ki in nM) Against a Panel of Serine Proteases
N-[4-[(Aminoiminomethyl)amino]phenyl]methanesulfonamide (WX-UK1): Exhibits potent inhibition of uPA, but also demonstrates significant, and in some cases more potent, inhibition of several trypsin isoforms and matriptase-1.[8][7] This broad-spectrum activity profile suggests potential for polypharmacology, which could be beneficial or detrimental depending on the therapeutic context. The lack of potent activity against tPA, plasmin, and thrombin indicates a degree of selectivity within the broader serine protease family.
UK122: Demonstrates exceptional selectivity for uPA. With an IC50 of 200 nM for uPA and >100 µM for other tested serine proteases, it represents a highly specific tool for probing uPA function.[2][5] This high degree of selectivity minimizes the risk of off-target effects, making it a valuable benchmark for selective inhibitor design.
6-Substituted Amiloride Derivatives: These compounds showcase the successful optimization of a known diuretic into potent uPA inhibitors.[6] For instance, the 6-(2-benzofuranyl) amiloride (Compound 15) displays a Ki of 23 nM for uPA with excellent selectivity over related proteases.[6][9] The 6-(methoxypyrimidine) amiloride (Compound 26) also shows potent uPA inhibition with high selectivity over the off-target sodium-hydrogen exchanger isoform-1 (NHE1).[1] These derivatives highlight the feasibility of achieving high potency and selectivity through targeted chemical modifications.
Experimental Methodologies for Selectivity Profiling
To ensure the scientific integrity of this guide, we present detailed protocols for key experiments used to generate the comparative data. Understanding these methodologies is crucial for researchers aiming to replicate or expand upon these findings.
In Vitro Enzymatic Inhibition Assay
This fundamental assay quantifies the inhibitory potency of a compound against a purified enzyme.
Protocol:
Enzyme and Substrate Preparation: Recombinant human uPA and a panel of other serine proteases are reconstituted in their respective assay buffers to a final working concentration. A fluorogenic or chromogenic substrate specific for each protease is prepared at a concentration typically at or below its Michaelis-Menten constant (Km).
Inhibitor Preparation: Test compounds, including N-[4-[(Aminoiminomethyl)amino]phenyl]methanesulfonamide, UK122, and amiloride derivatives, are serially diluted in an appropriate solvent (e.g., DMSO) to generate a range of concentrations.
Assay Procedure:
In a 96-well microplate, add a fixed volume of the enzyme solution to each well.
Add a small volume of the diluted test compound or vehicle control to the respective wells.
Incubate the enzyme-inhibitor mixture for a predetermined period (e.g., 15-30 minutes) at room temperature to allow for binding equilibrium.
Initiate the enzymatic reaction by adding the substrate to all wells.
Monitor the increase in fluorescence or absorbance over time using a plate reader.
Data Analysis: The initial reaction rates are calculated from the linear portion of the progress curves. The percentage of inhibition for each compound concentration is determined relative to the vehicle control. IC50 values are then calculated by fitting the concentration-response data to a four-parameter logistic equation. Ki values can be subsequently calculated using the Cheng-Prusoff equation if the Km of the substrate is known.
Workflow Diagram:
Caption: Workflow for in vitro enzymatic inhibition assay.
Activity-Based Protein Profiling (ABPP) for Broad Selectivity Screening
ABPP is a powerful chemoproteomic technique to assess the selectivity of an inhibitor across a large number of enzymes in a complex biological sample, such as a cell lysate.
Protocol:
Cell Lysate Preparation: Culture relevant cells (e.g., cancer cell lines known to express a variety of serine proteases) and prepare a native cell lysate.
Inhibitor Treatment: Incubate aliquots of the cell lysate with varying concentrations of the test inhibitor or a vehicle control for a defined period.
Probe Labeling: Add a broad-spectrum serine hydrolase activity-based probe (e.g., a fluorophosphonate-based probe with a reporter tag) to each lysate sample. This probe covalently binds to the active site of active serine hydrolases.
Click Chemistry (if applicable): If a "clickable" probe (e.g., with an alkyne tag) is used, perform a copper-catalyzed azide-alkyne cycloaddition (CuAAC) reaction to attach a reporter molecule (e.g., biotin or a fluorophore).
Protein Separation and Detection:
Separate the labeled proteins by SDS-PAGE.
Visualize the labeled proteases by in-gel fluorescence scanning or by streptavidin blotting if a biotin tag was used.
Data Analysis: A decrease in the signal for a particular protein band in the presence of the inhibitor indicates that the inhibitor is binding to and blocking the activity of that enzyme. The concentration-dependent decrease in signal can be used to estimate the potency of the inhibitor against each labeled enzyme.